3-Aminoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
quinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNCRRZKBNSMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060379 | |
| Record name | 3-Quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
580-17-6 | |
| Record name | 3-Aminoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=580-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-AMINOQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Quinolinamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-quinolylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98OVL5K3R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Aminoquinoline: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoquinoline is a heterocyclic aromatic amine featuring a quinoline scaffold, a structure of significant interest in medicinal chemistry and material science. Its unique electronic and structural properties make it a versatile building block for the synthesis of a wide array of bioactive molecules, including potential antimalarial and anticancer agents.[1] Furthermore, this compound has carved a niche in analytical chemistry, particularly as a highly effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, facilitating the analysis of complex biomolecules like glycopeptides and oligosaccharides.[2][3] This document provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and a visualization of its potential biological interactions.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in a laboratory setting.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂ | [4] |
| Molecular Weight | 144.17 g/mol | [4] |
| Appearance | White to beige crystalline powder or crystals | [4][5] |
| Melting Point | 91-92 °C (lit.) | [4][6] |
| Boiling Point | 137 °C at 1 mmHg | [4][5] |
| Solubility | Slightly soluble in hot water; Soluble in methanol (0.1 g/mL, clear) | [4][7] |
| pKa | 4.91 (at 20 °C) | [4][8] |
| Density | ~1.11-1.21 g/cm³ (estimate) | [4] |
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 580-17-6 | [4] |
| IUPAC Name | quinolin-3-amine | |
| SMILES | Nc1cnc2ccccc2c1 | [6] |
| InChI | 1S/C9H8N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,10H2 | [6] |
| InChIKey | SVNCRRZKBNSMIV-UHFFFAOYSA-N | [6] |
Spectroscopic Data
Spectroscopic data are critical for the structural confirmation and purity assessment of this compound.
| Spectrum Type | Key Features and Observations | Source(s) |
| ¹H NMR | Data available, consistent with the assigned structure. | |
| ¹³C NMR | Spectral data has been recorded and is available for reference. | |
| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z 144. Other major fragments at m/z 117, 143, 145, 89. | |
| IR (Vapor Phase) | Infrared spectrum available for structural analysis. | |
| UV-Vis | Exhibits characteristic UV-Vis absorption, which can be influenced by the solvent. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and a key analytical application of this compound are provided below.
Synthesis: Reduction of 3-Nitroquinoline
A common and effective method for synthesizing this compound is through the reduction of its nitro precursor, 3-nitroquinoline. The following protocol is adapted from a general procedure for the domino nitro reduction-Friedländer heterocyclization, which employs iron in acetic acid for the reduction step.
Materials:
-
3-Nitroquinoline
-
Iron powder (Fe, <100 mesh)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitroquinoline (1 equivalent) in glacial acetic acid (approx. 7.5 mL per mmol of substrate) under a nitrogen atmosphere.
-
Stirring: Stir the resulting solution at room temperature.
-
Addition of Reducing Agent: Carefully add iron powder (4 equivalents) to the stirring solution.
-
Heating and Monitoring: Heat the reaction mixture to 95-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexane mobile phase until the starting material is completely consumed (typically 3-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove unreacted iron powder and iron salts. Wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with deionized water (3 times), saturated NaHCO₃ solution (2 times), and finally with brine (1 time). This removes the acetic acid and any remaining aqueous impurities.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification: Recrystallization
The crude product from the synthesis can be purified by recrystallization to obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Toluene (or Benzene, Hexane, or aqueous Ethanol)
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot toluene.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold toluene.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Application: On-Target Derivatization and MALDI-MS Analysis of Oligosaccharides
This compound serves as both a derivatizing agent and a matrix for the sensitive analysis of oligosaccharides by MALDI-TOF MS. This on-target method simplifies sample preparation.[2]
Materials:
-
This compound (3-AQ)
-
Oligosaccharide sample
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Deionized water
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of this compound in a solvent mixture of ACN/0.1% aqueous TFA (e.g., 50:50, v/v).
-
Sample Preparation: Dissolve the oligosaccharide sample in deionized water or a suitable buffer at a concentration appropriate for MALDI-MS analysis (e.g., 1 pmol/µL).
-
On-Target Derivatization:
-
Spot 0.5 µL of the oligosaccharide sample solution onto the MALDI target plate.
-
Immediately add 0.5 µL of the 3-AQ matrix solution to the sample spot.
-
Mix gently by pipetting up and down directly on the target spot.
-
Allow the spot to air-dry completely at room temperature. The 3-AQ reacts with the reducing end of the oligosaccharide to form a Schiff base.
-
-
MALDI-TOF MS Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in both positive and negative ion modes. The derivatization enhances ionization efficiency, allowing for high-sensitivity detection.
-
Perform Post-Source Decay (PSD) fragmentation analysis to obtain information on the oligosaccharide sequence, linkage, and branching.[2]
-
Biological Activity and Signaling Pathways
While this compound itself is primarily used as a chemical intermediate and analytical reagent, the broader class of aminoquinolines is known for significant biological activity, including anticancer and antimalarial properties.[1] General studies on aminoquinolines have shown they can interfere with critical cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[4]
Visualizations
The following diagrams illustrate a key biological pathway potentially modulated by aminoquinolines and a standard experimental workflow involving this compound.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Aminoquinoline: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminoquinoline, a key heterocyclic amine, serves as a versatile scaffold in medicinal chemistry and a valuable tool in analytical sciences. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and established experimental protocols. Detailed structural data, including bond lengths and angles, are presented alongside spectroscopic information. Furthermore, this document outlines its role as a fluorescent tag and matrix in mass spectrometry, highlighting its significance in modern analytical workflows.
Molecular Structure and Identification
This compound is a derivative of quinoline, a bicyclic aromatic compound, with an amino group substituted at the C-3 position.
1.1. IUPAC Name
The internationally recognized IUPAC name for this compound is quinolin-3-amine [1][2].
1.2. Chemical Structure
The structure consists of a benzene ring fused to a pyridine ring, forming the quinoline core. The amino group is attached to the carbon atom at position 3 of this heterocyclic system.
-
Canonical SMILES: C1=CC=C2C(=C1)C=C(C=N2)N[2]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided below. This data is essential for its application in experimental settings, influencing factors such as solubility, reactivity, and analytical detection.
| Property | Value | Reference |
| Molecular Weight | 144.17 g/mol | [1] |
| Melting Point | 91-92 °C | [3] |
| Boiling Point | 137 °C at 1 mmHg | [3] |
| pKa | 4.91 at 20 °C | [3][4] |
| Water Solubility | Slightly soluble in hot water | [3] |
| LogP (octanol-water) | 1.63 | [4] |
| Appearance | White to beige crystalline powder or crystals | [3] |
Experimental Protocols
3.1. Purification by Crystallization
A common method for the purification of this compound is through crystallization.
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Recommended solvents include benzene, toluene, hexane, or aqueous ethanol.
-
Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.
-
For further precipitation, the solution can be placed in an ice bath.
-
Collect the crystals by filtration, for instance, using a Büchner funnel.
-
Wash the collected crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Dry the purified crystals under a vacuum to remove any residual solvent. This process yields this compound of high purity[5].
Applications in Analytical Chemistry
This compound is widely utilized as a fluorescent reagent and a matrix in mass spectrometry, particularly in the analysis of biomolecules.
4.1. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
In MALDI-MS, this compound serves as a liquid matrix for the analysis of glycopeptides, carbohydrates, and phosphopeptides[5]. It is also employed as a derivatizing reagent for the analysis of oligosaccharides[5].
Workflow for N-glycan Profiling using this compound as a Derivatizing Agent:
The following diagram illustrates a typical workflow for the quantitative profiling of N-glycans using MALDI-MS, where this compound is used for derivatization to enhance ionization efficiency and detection.
This diagram outlines the key stages from sample preparation to data analysis in a typical N-glycan profiling experiment where this compound is used as a derivatizing agent for MALDI-MS.
References
3-Aminoquinoline Derivatives: A Technical Guide to Their Synthesis and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. Among its derivatives, the 3-aminoquinoline framework has emerged as a particularly promising pharmacophore for the development of novel therapeutic agents. These compounds have demonstrated significant potential in oncology, infectious diseases, and the modulation of key cellular signaling pathways. This technical guide provides an in-depth overview of this compound derivatives, focusing on their synthesis, potential applications, and the experimental methodologies used for their evaluation.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. Two of the most versatile and widely employed methods are the Friedländer annulation and the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 1: Friedländer Annulation for 3-Substituted Quinoline Synthesis
The Friedländer synthesis is a classical and straightforward method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[1][2][3]
General Procedure:
-
Reaction Setup: To a solution of a 2-aminoaryl ketone (1.0 equivalent) in a suitable solvent such as ethanol, add the α-methylene carbonyl compound (1.2 equivalents).[3]
-
Catalyst Addition: Introduce a catalytic amount of an acid or base. For instance, neodymium(III) nitrate hexahydrate can be used as a mild Lewis acid catalyst.[3]
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).[1]
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the desired 3-substituted quinoline derivative.[1]
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling for 3-Arylquinoline Synthesis
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds. This method is particularly useful for introducing aryl or heteroaryl substituents at the 3-position of the quinoline ring.[4][5]
General Procedure:
-
Reaction Setup: In a reaction vessel, combine the 3-bromoquinoline derivative (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), and a base such as potassium carbonate (2.0 equivalents) in a solvent system, typically a mixture of toluene and water.[5]
-
Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).[4]
-
Reaction Conditions: Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by TLC or GC-MS.[5]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the pure 3-arylquinoline derivative.
Potential Applications of this compound Derivatives
The unique structural features of 3-aminoquinolines have led to their exploration in various therapeutic areas, with oncology being a primary focus.
Anticancer Activity
Numerous this compound derivatives have exhibited potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5e | Various | 0.026 | [6] |
| Compound 5h | Various | 0.028 | [6] |
| Compound II | Various | 1.20 | [6] |
| Compound III | Various | 3.30 | [6] |
| Compound IV | A-549 | 35 | [6] |
| 91b1 | AGS | 4.28 | [7] |
| 91b1 | KYSE150 | 4.17 | [7] |
| 91b1 | KYSE450 | 1.83 | [7] |
Kinase Inhibition
A significant number of this compound derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[8]
Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| 15d | PDGF-RTK | ≤ 20 | [8] |
| 17m | PDGF-RTK | ≤ 20 | [8] |
| 17b | PDGF-RTK | ≤ 20 | [8] |
| 24 | PDGF-RTK | ≤ 20 | [8] |
| 14 | RIPK2 | 5.1 | [9] |
| 31 | RIPK2 | < 20 | [9] |
| 32 | RIPK2 | < 20 | [9] |
| 33 | RIPK2 | < 20 | [9] |
| Compound 5e | EGFR | 71 | [6] |
| Compound 5e | BRAFV600E | 62 | [6] |
| Compound 5e | HER-2 | 21 | [6] |
| Compound 5h | EGFR | 75 | [6] |
| Compound 5h | BRAFV600E | 67 | [6] |
| Compound 5h | HER-2 | 23 | [6] |
Signaling Pathway Modulation: The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[10] They can act at various nodes, including the direct inhibition of PI3K isoforms or downstream effectors like Akt and mTOR.[10][11]
Experimental Workflow for Anticancer Drug Screening
The evaluation of the anticancer potential of novel this compound derivatives typically follows a standardized in vitro screening workflow. A common and robust method for assessing cytotoxicity is the MTT assay.[12][13]
Experimental Protocol 3: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their synthesis is accessible through robust and adaptable chemical reactions, allowing for the generation of diverse chemical libraries. The potent biological activities observed, including broad-spectrum anticancer effects and specific kinase inhibition, underscore the importance of this scaffold in modern drug discovery. The continued exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and effective therapeutic agents based on the this compound core.
References
- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]
- 8. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
The Diverse Biological Activities of 3-Aminoquinoline and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives have long been a focal point in medicinal chemistry, demonstrating a broad spectrum of biological activities. Among these, the 3-aminoquinoline scaffold has emerged as a particularly versatile pharmacophore, with its analogs exhibiting potent anticancer, antimicrobial, and antimalarial properties.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and drug development endeavors.
Anticancer Activity
This compound derivatives have shown significant promise as anticancer agents, operating through various mechanisms of action, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[3][4] A notable area of investigation is their role as inhibitors of key enzymes in cancer progression, such as poly(ADP-ribose) polymerase (PARP) and various kinases.[5][6]
Quantitative Anticancer Data
The cytotoxic effects of various this compound analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11) | MCF-7 (Breast) | 29.8 | [3] |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12) | MCF-7 (Breast) | 39.0 | [3] |
| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (13) | MCF-7 (Breast) | 40.0 | [3] |
| 2-Cyano-5-(4-(dimethylamino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide (14) | MCF-7 (Breast) | 40.4 | [3] |
| Pyrano[3,2-c]quinolinone 2a | Ehrlich Ascites Carcinoma (EAC) | 31.1 | [7] |
| Pyrano[3,2-c]quinolinone 2b | Ehrlich Ascites Carcinoma (EAC) | 29.2 | [7] |
| Pyrano[3,2-c]quinolinone 2c | Ehrlich Ascites Carcinoma (EAC) | 27.7 | [7] |
| 2-[(Quinolin-2-yl)amino]ethan-1-ol | A549 (Lung) | 25.8 ± 2.1 | [8] |
| 2-[(Quinolin-2-yl)amino]ethan-1-ol | HepG2 (Liver) | 18.5 ± 1.7 | [8] |
| 2-[(Quinolin-2-yl)amino]ethan-1-ol | MCF-7 (Breast) | 32.1 ± 3.5 | [8] |
| 2-[(Quinolin-2-yl)amino]ethan-1-ol | HCT116 (Colorectal) | 21.3 ± 2.4 | [8] |
| 7-methyl-8-nitro-quinoline (C) | Caco-2 (Colorectal) | 1.871 | [9] |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D) | Caco-2 (Colorectal) | 0.929 | [9] |
| 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 (Colorectal) | 0.535 | [9] |
Signaling Pathways in Anticancer Activity
This compound analogs can influence several critical signaling pathways involved in cancer cell survival and proliferation. One of the key mechanisms involves the induction of DNA damage, which can activate p53-dependent apoptosis.[10] Furthermore, some analogs have been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for tumor growth and survival.[10]
Experimental Protocols: Anticancer Assays
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12]
Materials:
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[11]
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent[11]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[11]
-
96-well plates[13]
-
Microplate reader[13]
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]
-
Prepare serial dilutions of the this compound analogs in the culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and untreated controls.[11]
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[13]
-
Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[11]
-
Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.[13]
-
Shake the plate for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
This assay quantifies the inhibition of PARP-1, an enzyme involved in DNA repair.[14]
Materials:
-
Recombinant PARP-1 enzyme[15]
-
Activated DNA[15]
-
β-NAD+[15]
-
PARP assay buffer[15]
-
Test inhibitors (this compound analogs)[5]
-
Developer reagent[15]
-
96-well plate[5]
-
Fluorometric plate reader[15]
Procedure:
-
Prepare serial dilutions of the test inhibitor.[16]
-
In a 96-well plate, add the PARP assay buffer, activated DNA, and the test inhibitor.[15]
-
Add the PARP-1 enzyme to initiate the reaction, except in the negative control wells.[16]
-
Add β-NAD+ to all wells to start the enzymatic reaction and incubate.[15]
-
Stop the reaction and add the developer reagent.[15]
-
Incubate to allow for the development of the fluorescent signal.
-
Measure the fluorescence to determine the level of PARP-1 activity.[16]
Antimicrobial Activity
This compound and its analogs have demonstrated significant activity against a range of bacterial and fungal pathogens.[17][18] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[19]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial potency of these compounds.
| Compound/Analog | Microorganism | Strain | MIC (µg/mL) | Reference |
| Amifloxacin (16) | Escherichia coli | Vogel | 0.25 | [20] |
| Quinolone-Sulfonamide Hybrid | Staphylococcus aureus | ATCC 25923 | 0.1904 | [17] |
| Quinolone-Sulfonamide Hybrid | Escherichia coli | ATCC 25922 | 6.09 | [17] |
| Quinolone-Sulfonamide Hybrid | Candida albicans | ATCC 10231 | 1.52 | [17] |
| Quinoline-Thiazole Derivative | Fusarium oxysporum | - | 25 | [21] |
| Quinoline-Thiazole Derivative | Aspergillus niger | - | 25 | [21] |
| Quinoline-Thiazole Derivative | Cryptococcus neoformans | - | 25 | [21] |
| Quinoline-Thiazole Derivative | Aspergillus flavus | - | 12.5 | [21] |
| Quinolone coupled hybrid 5d | Various G+ and G- strains | - | 0.125 - 8 | [22][23] |
| 8-aminoquinoline-1,2,3-triazole hybrid 13b | Shigella flexneri | - | 0.12 | [24] |
| 8-aminoquinoline-1,2,3-triazole hybrid 13b | Aspergillus clavatus | - | 0.49 | [24] |
Experimental Protocols: Antimicrobial Assays
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25]
Materials:
-
Bacterial or fungal strains[25]
-
Mueller-Hinton Broth (MHB) or other appropriate broth[25]
-
96-well microtiter plates[25]
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity[25]
-
Test compounds (this compound analogs)[25]
-
Positive and negative controls[25]
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.[25]
-
Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration.[25]
-
Add the inoculum to each well containing the test compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).[25]
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[25]
Antimalarial Activity
The quinoline scaffold is the backbone of many established antimalarial drugs, and this compound analogs continue to be a source of new drug candidates, particularly against drug-resistant strains of Plasmodium falciparum.[26][27][28] Their mechanism of action is often linked to the inhibition of hemozoin formation in the parasite.[29]
Quantitative Antimalarial Data
The efficacy of antimalarial compounds is typically assessed by their half-maximal effective concentration (EC50) against parasite growth.
| Compound/Analog | P. falciparum Strain | EC50 (nM) | Reference |
| Diaryl ether 3{1,4,1} | K1 (CQ-resistant) | 20 | [26] |
| Diaryl ether 3{1,7,4} | K1 (CQ-resistant) | 31 | [26] |
| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea (1) | CQ-resistant | 1200 (IC50) | [30] |
| Alkylidene-linked CQ dimer (33) | - | 17 (IC50) | [31] |
| 4-aminoquinoline-pyrimidine hybrid 37 | CQ-sensitive & CQ-resistant | 130-140 (IC50) | [29] |
Conclusion
This compound and its analogs represent a rich and promising area for the discovery and development of new therapeutic agents. Their diverse biological activities, spanning anticancer, antimicrobial, and antimalarial applications, underscore the versatility of this chemical scaffold. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, facilitating the design of more potent and selective compounds and advancing the translation of these promising molecules from the laboratory to the clinic. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly continue to yield novel drug candidates with the potential to address significant unmet medical needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. brieflands.com [brieflands.com]
- 10. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 31. biointerfaceresearch.com [biointerfaceresearch.com]
The Versatility of the 3-Aminoquinoline Scaffold in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system, a bicyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its various isomers, the 3-aminoquinoline framework has emerged as a particularly versatile and valuable building block in the design and synthesis of novel drug candidates. Its unique electronic properties and synthetic tractability have allowed for the development of a diverse array of derivatives with potent biological activities across several therapeutic areas. This technical guide provides an in-depth exploration of the this compound scaffold, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its role in critical biological pathways.
Therapeutic Applications and Efficacy of this compound Derivatives
The this compound scaffold has been successfully exploited to generate compounds with significant anticancer, antimalarial, and kinase inhibitory activities. The following sections present a quantitative summary of the efficacy of various this compound derivatives.
Anticancer Activity
This compound derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.[1][2]
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 29.8 | [3] |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | MCF-7 (Breast) | 39.0 | [3] |
| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 40.0 | [3] |
| 2-Cyano-5-(4-(dimethylamino) phenyl)- N-(quinolin-3-yl) penta-2,4-dienamide | MCF-7 (Breast) | 40.4 | [3] |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | Various | Average lgGI50 = -5.18 | [4] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Potent | [5] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | More potent than chloroquine | [5] |
Antimalarial Activity
The quinoline core is historically significant in the development of antimalarial drugs, and this compound derivatives continue this legacy.[6] These compounds often exert their effect by interfering with the detoxification of heme in the malaria parasite, a critical survival mechanism.[7][8][9]
Table 2: Antimalarial Activity of this compound Derivatives
| Compound/Derivative | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant | 1.2 | [10] |
| Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Chloroquine-sensitive | 0.014 (µg/mL) | [10] |
| 4-((4-((7-chloroquinolin-4-yl) amino)butyl)amino)-2-(methylthio)-6-(3-nitrophenyl)pyrimidine-5-carbonitrile | Dd2 (Chloroquine-resistant) | 0.0558 | [11] |
| 5-chloro-1-(2-((2-((7-chloroquinolin-4-yl)amino)ethyl)amino)-3-hydroxypropyl)indoline-2,3-dione | W2 (Chloroquine-resistant) | 0.0118 | [11] |
| Hybrid 4b (4-Aminoquinoline-pyrano[2,3-c]pyrazole) | 3D7 (Chloroquine-sensitive) | 0.0130 | [12] |
| Hybrid 4b (4-Aminoquinoline-pyrano[2,3-c]pyrazole) | K1 (Chloroquine-resistant) | 0.02 | [12] |
Kinase Inhibition
The ability of this compound derivatives to interact with the ATP-binding site of various kinases has positioned them as promising kinase inhibitors for targeted therapies.[13] Their activity against kinases such as EGFR, HER-2, and those in the PI3K/Akt/mTOR pathway is of particular interest in oncology.[14][15][16]
Table 3: Kinase Inhibitory Activity of this compound Derivatives
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |
| Compound 25 (4-Aminoquinoline-3-carboxamide) | BTKWT | 5.3 | [17][18] |
| Compound 25 (4-Aminoquinoline-3-carboxamide) | BTKC481S | 39 | [17][18] |
| 3H-pyrazolo[4,3-f]quinoline derivative | FLT3 | Nanomolar range | [19] |
| Pyrano-quinoline compound 5e | EGFR | 71 | [14] |
| Pyrano-quinoline compound 5e | BRAFV600E | 62 | [14] |
| Pyrano-quinoline compound 5e | HER-2 | 21 | [14] |
| Pyrano-quinoline compound 5h | EGFR | 75 | [14] |
| Pyrano-quinoline compound 5h | BRAFV600E | 67 | [14] |
| Pyrano-quinoline compound 5h | HER-2 | 23 | [14] |
Key Signaling Pathways Modulated by this compound Derivatives
The therapeutic effects of this compound derivatives can be attributed to their interaction with specific and critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Anticancer Mechanism: Inhibition of PI3K/Akt/mTOR and EGFR Signaling Pathways
In cancer, the PI3K/Akt/mTOR and EGFR signaling pathways are frequently dysregulated, leading to uncontrolled cell growth and proliferation. This compound derivatives have been shown to inhibit key components of these pathways.
Caption: Inhibition of EGFR and PI3K/Akt/mTOR pathways by 3-aminoquinolines.
Antimalarial Mechanism: Inhibition of Heme Polymerization
In the malaria parasite Plasmodium falciparum, the digestion of hemoglobin in the food vacuole releases toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin. This compound derivatives are believed to inhibit this crucial detoxification process.
Caption: Inhibition of heme polymerization by this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives (General Procedure)
The synthesis of this compound derivatives often involves a multi-step process. A common approach is the amidation of a quinoline carboxylic acid precursor.
Experimental Workflow: Synthesis of 3-Amino-N-aryl-quinoline-4-carboxamides
Caption: General workflow for the synthesis of this compound-4-carboxamides.
Protocol:
-
Pfitzinger Reaction: To a microwave vial containing a solution of the corresponding isatin (1 equivalent) in a mixture of ethanol and water, add 1-(p-tolyl)ethanone (1.2 equivalents) and potassium hydroxide (3 equivalents).
-
Irradiate the mixture in a microwave reactor at 125°C for the appropriate time.
-
After cooling, acidify the reaction mixture with HCl to precipitate the quinoline-4-carboxylic acid.
-
Filter, wash with water, and dry the solid to obtain the intermediate.
-
Amide Coupling: To a solution of the quinoline-4-carboxylic acid (1 equivalent) in dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate amine (1.2 equivalents) and continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 3-amino-N-aryl-quinoline-4-carboxamide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]
In Vitro Antimalarial Activity: SYBR Green I-based Assay
This fluorescence-based assay measures parasite proliferation by quantifying the amount of parasite DNA.
Protocol:
-
Parasite Culture: Maintain a synchronous culture of P. falciparum in human erythrocytes in complete RPMI 1640 medium.
-
Compound Plating: Prepare serial dilutions of the this compound derivatives in a 96-well plate.
-
Infection and Incubation: Add parasitized erythrocytes (ring stage, ~0.5% parasitemia, 2% hematocrit) to each well. Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: Lyse the cells by adding a lysis buffer containing SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting to a sigmoidal dose-response curve.[14]
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Protocol:
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the this compound derivative at various concentrations in a kinase buffer. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value from a dose-response curve.[16]
Conclusion
The this compound scaffold has proven to be a highly fruitful starting point for the development of new therapeutic agents. Its synthetic accessibility and the ability to readily introduce diverse substituents have allowed for the fine-tuning of its pharmacological properties, leading to potent and selective compounds. The data and protocols presented in this guide underscore the significant potential of this compound derivatives in anticancer, antimalarial, and kinase-targeted therapies. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential and to develop novel drug candidates to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. revues.imist.ma [revues.imist.ma]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Antimalarial Aminoquinolines: Heme Binding and Effects on Normal or Plasmodium falciparum-Parasitized Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-Aminoquinoline: A Technical Guide
This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-aminoquinoline. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and chemical analysis. The document details experimental protocols and presents key quantitative data in a structured format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR provide detailed information about its proton and carbon framework.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits signals in the aromatic region, corresponding to the protons on the quinoline ring system, and a characteristic signal for the amino group protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -NH₂ | 4.0 - 5.0 | Broad Singlet |
| Aromatic C-H | 7.0 - 8.8 | Multiplets |
Note: Specific chemical shifts and coupling constants can be found in spectral databases. The spectrum is available in public databases for detailed analysis.[1]
¹³C NMR Data
The ¹³C NMR spectrum shows nine distinct signals corresponding to the nine carbon atoms of the this compound molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C3 (C-NH₂) | ~145 |
| C2, C4 | ~120 - 148 |
| C5, C6, C7, C8 | ~125 - 130 |
| C4a, C8a | ~128 - 147 |
Note: ¹³C NMR spectral data for this compound is available from sources such as ChemicalBook for precise peak assignments.[2]
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, such as a Bruker AVANCE series or equivalent, operating at a field strength of 300 MHz or higher for ¹H NMR.[1]
-
Data Acquisition :
-
Transfer the prepared sample solution into a 5 mm NMR tube.
-
Place the tube in the spectrometer's probe.
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard pulse sequences. Typically, 16-32 scans are sufficient.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its amine and aromatic components.
| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3500 - 3300 | Medium (two bands for primary amine) |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=C and C=N Stretch (Ring) | 1700 - 1500 | Medium to Strong |
| N-H Bend (Amine) | 1650 - 1580 | Medium |
| C-H Bend (Aromatic) | 860 - 680 | Strong |
Note: IR spectra for this compound have been recorded using techniques such as KBr wafers and Attenuated Total Reflectance (ATR).[1]
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation :
-
Thoroughly grind 1-2 mg of solid this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Transfer the powder into a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing : The spectrometer software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns. Electron Ionization (EI) is a common technique used for the analysis of organic molecules like this compound.[3]
| Ion | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Identity |
| [M]⁺˙ | 144 | ~100 | Molecular Ion |
| [M+1]⁺˙ | 145 | ~10.8 | Isotopic Peak |
| [M-H]⁺ | 143 | ~12.4 | |
| [M-HCN]⁺˙ | 117 | ~15.6 | Fragment Ion |
| 89 | ~10.6 | Fragment Ion |
Data obtained from GC-MS analysis using Electron Ionization (EI) at 70 eV.[1]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small quantity of this compound into the mass spectrometer. If coupled with Gas Chromatography (GC-MS), the sample is first vaporized and separated on the GC column before entering the ion source.
-
Ionization :
-
Fragmentation : The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral species. This fragmentation pattern is reproducible and characteristic of the molecule's structure.
-
Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualization of Analytical Workflows
Diagrams are essential for visualizing complex processes and relationships in chemical analysis. The following workflows illustrate the general process of spectroscopic analysis and a specific fragmentation pathway for this compound.
References
In-Depth Technical Guide: Solubility of 3-Aminoquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoquinoline is a pivotal heterocyclic amine that serves as a fundamental building block in medicinal chemistry and materials science. Its quinoline scaffold is a common feature in a variety of biologically active compounds, including antimalarial and anticancer agents. The solubility of this compound in organic solvents is a critical parameter for its application in synthetic chemistry, formulation development, and analytical sciences. Understanding its solubility profile allows for the optimization of reaction conditions, purification processes, and the development of suitable delivery systems for drug candidates. This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, details experimental protocols for its determination, and illustrates a key application in a logical workflow.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 580-17-6 | [1] |
| Molecular Formula | C₉H₈N₂ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Appearance | White to beige crystalline powder | [2] |
| Melting Point | 91-94 °C | [2] |
| pKa | 4.91 | [3] |
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative and some quantitative information has been compiled below. The data is presented at ambient temperature (approximately 20-25°C) unless otherwise specified.
| Solvent | Chemical Formula | Type | Solubility | Reference |
| Water | H₂O | Protic, Polar | 3260 mg/L | [3] |
| Methanol | CH₃OH | Protic, Polar | Soluble | [2][4] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic, Polar | Soluble; a 10mM solution can be prepared | [4][5] |
| Chloroform | CHCl₃ | Aprotic, Nonpolar | Soluble | [5] |
| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic, Nonpolar | Soluble | [5] |
| Ethyl Acetate | C₄H₈O₂ | Aprotic, Polar | Soluble | [5] |
| Acetone | C₃H₆O | Aprotic, Polar | Soluble | [5] |
Note: The term "Soluble" indicates that the source states solubility without providing a specific quantitative value. The lack of extensive quantitative data highlights the necessity for experimental determination for specific applications.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility values, the following experimental protocols are recommended. The Shake-Flask method followed by a suitable analytical technique is considered the gold standard for determining thermodynamic solubility.
Shake-Flask Method Coupled with UV-Vis Spectrophotometry
This method is suitable for determining the equilibrium solubility of a compound in a specific solvent, provided the compound has a chromophore that absorbs in the UV-Vis spectrum.
4.1.1. Materials
-
This compound (solid)
-
Solvent of interest (e.g., ethanol, acetonitrile, toluene)
-
Volumetric flasks
-
Scintillation vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
4.1.2. Procedure
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.
-
-
Calibration Curve Generation:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).
-
-
Equilibration:
-
Add an excess amount of solid this compound to a scintillation vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on a shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with the solvent as necessary to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Using the equation from the linear regression of the calibration curve, determine the concentration of this compound in the diluted sample.
-
Account for the dilution factor to calculate the concentration of the saturated solution. This concentration represents the solubility of this compound in the solvent at the specified temperature.
-
Visualization of an Experimental Workflow
This compound is utilized as a matrix for the analysis of oligosaccharides in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. The following diagram illustrates the general workflow for this application.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 3-Aminoquinoline Derivatives for Antimalarial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistent global health threat of malaria, exacerbated by the emergence and spread of drug-resistant Plasmodium falciparum strains, necessitates the continuous development of novel antimalarial agents. Quinoline-based compounds, particularly 4-aminoquinolines like chloroquine, have historically been a cornerstone of antimalarial chemotherapy. However, their efficacy has been severely compromised by resistance. This has spurred research into structurally related compounds, including 3-aminoquinoline derivatives, as a promising avenue for new drug discovery. These application notes provide detailed protocols for the synthesis and evaluation of this compound derivatives and summarize key data to guide researchers in this field. The primary mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin formation in the parasite's digestive vacuole, leading to a toxic buildup of free heme.[1][2]
I. Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various chemical strategies. A common and effective method involves the nucleophilic substitution of a suitable quinoline precursor. The following protocol outlines a general procedure for the synthesis of N-substituted this compound derivatives.
General Synthetic Protocol: Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a target this compound derivative from a 3-haloquinoline precursor and an appropriate amine.
Materials:
-
3-Haloquinoline (e.g., 3-bromoquinoline or 3-chloroquinoline)
-
Desired primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Rotary evaporator
-
NMR spectrometer, Mass spectrometer, and HPLC for characterization
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, combine the 3-haloquinoline (1.0 eq), the amine (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), the ligand (0.04-0.10 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir vigorously. The reaction can be performed under conventional heating or using microwave irradiation for potentially shorter reaction times.[3]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Hexane/Ethyl Acetate).
-
Characterization: Characterize the purified this compound derivative by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and assess its purity by HPLC.
II. In Vitro Antimalarial Activity Assays
The initial screening of newly synthesized compounds for their antimalarial activity is typically performed in vitro against cultured P. falciparum parasites. The following protocols describe two common methods for assessing the 50% inhibitory concentration (IC₅₀) of the compounds.
Protocol 1: SYBR Green I-Based Fluorescence Assay
Principle: This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.
Materials:
-
P. falciparum culture (chloroquine-sensitive, e.g., 3D7, and chloroquine-resistant, e.g., K1, W2 strains)[4]
-
Human O⁺ erythrocytes
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
96-well black, clear-bottom microplates
-
Test compounds dissolved in DMSO
-
Chloroquine and Artemisinin as control drugs
-
SYBR Green I lysis buffer (containing saponin and SYBR Green I dye)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.
-
Plate Preparation: Add 100 µL of complete culture medium to each well of a 96-well plate. Prepare serial dilutions of the test compounds and control drugs in the plate.
-
Parasite Addition: Add 100 µL of synchronized ring-stage parasite culture (at 1% parasitemia and 2% hematocrit) to each well. Include parasite-free red blood cells as a negative control.
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37 °C.
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence from the negative control wells. Plot the fluorescence intensity against the log of the drug concentration and determine the IC₅₀ value using a non-linear regression analysis.
Protocol 2: Lactate Dehydrogenase (LDH) Assay
Principle: This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase (pLDH), which is released upon lysis of the parasites.
Materials:
-
P. falciparum culture and red blood cells (as above)
-
96-well microplates
-
Test compounds and control drugs
-
Malstat reagent (containing 3-acetylpyridine adenine dinucleotide (APAD))
-
NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)
-
Tris buffer with Triton X-100 for lysis
-
Spectrophotometer (plate reader) capable of reading absorbance at ~650 nm
Procedure:
-
Plate Setup and Incubation: Prepare the 96-well plates with serially diluted compounds and synchronized parasite culture as described in the SYBR Green I assay protocol and incubate for 72 hours.
-
Parasite Lysis: After incubation, lyse the parasites by either freeze-thaw cycles or by adding a lysis buffer containing Triton X-100.
-
LDH Reaction: Add Malstat reagent and NBT/PES solution to each well.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 10-30 minutes. The pLDH will reduce APAD to APADH, which in turn reduces NBT to a colored formazan product. Measure the absorbance at ~650 nm.
-
Data Analysis: Calculate the percentage of growth inhibition for each drug concentration and determine the IC₅₀ value by plotting the inhibition percentage against the log of the drug concentration.
III. In Vivo Antimalarial Efficacy Studies
Promising compounds from in vitro screening are further evaluated for their efficacy in animal models of malaria, most commonly in mice infected with Plasmodium berghei.
Protocol: 4-Day Suppressive Test (Thompson Test)
Principle: This test evaluates the ability of a compound to suppress the growth of parasites in infected mice.
Materials:
-
Plasmodium berghei (e.g., ANKA strain) infected donor mouse
-
6-8 week old C57BL/6 or Swiss albino mice[5]
-
Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water)
-
Chloroquine as a positive control
-
Vehicle as a negative control
-
Syringes and needles for infection and drug administration
-
Microscope, slides, and Giemsa stain for parasitemia determination
Procedure:
-
Infection: Inoculate experimental mice intraperitoneally or intravenously with approximately 1x10⁵ P. berghei-parasitized red blood cells.
-
Drug Administration: Two to four hours post-infection, administer the first dose of the test compound or control drug orally or intraperitoneally. Continue treatment once daily for a total of four consecutive days (Day 0 to Day 3).[5]
-
Parasitemia Monitoring: On day 4 post-infection, prepare thin blood smears from the tail vein of each mouse. Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Data Analysis: Calculate the average parasitemia for each treatment group and the percentage of suppression compared to the vehicle-treated control group.
-
Survival Monitoring: Monitor the mice daily for signs of illness and record the mean survival time for each group.
IV. Data Presentation
Table 1: In Vitro Antimalarial Activity and Cytotoxicity of Representative Aminoquinoline Derivatives
| Compound | P. falciparum Strain | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |
| 4b | 3D7 (CS) | 0.013 | > 13 | > 1000 | [6] |
| 4b | K1 (CR) | 0.02 | > 16 | > 800 | [6] |
| 4g | P. falciparum | 0.021 | - | - | [7] |
| 4i | P. falciparum | 0.014 | - | - | [7] |
| 12 | P. falciparum | 0.018 | - | - | [7] |
| 3e | K1 (CR) | 0.001 | - | - | [4] |
| 18 | W2 (CR) | 0.0056 | - | - | [8] |
| 4 | W2 (CR) | 0.0173 | - | - | [8] |
| Chloroquine | 3D7 (CS) | ~0.02 | >100 | >5000 | [4][8] |
| Chloroquine | W2 (CR) | ~0.382 | >100 | ~260 | [8] |
CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant. Data presented is a selection from the cited literature and may have been determined using different specific protocols.
Table 2: In Vivo Efficacy of Selected Aminoquinoline Derivatives in P. berghei Infected Mice
| Compound | Dose (mg/kg/day) | Route | % Parasitemia Suppression (Day) | Mean Survival Time (Days) | Reference |
| 3d | 5 | Oral | 47% (Day 7) | - | [4] |
| 72 | 10 | Oral | 47% (Day 5) | - | [9] |
| 75 | 10 | Oral | 49% (Day 5) | - | [9] |
| MAQ | 50 | - | 95% (Day 5) | - | [10] |
| BAQ | 50 | - | Active | - | [10] |
| Adamantane Derivative 1 | - | - | Complete Cure (100% survival) | - | [5] |
| Adamantane Derivative 2 | - | - | Complete Cure (100% survival) | - | [5] |
The specific day of parasitemia measurement and the route of administration can vary between studies.
V. Visualizations
Diagram 1: General Synthetic Workflow for this compound Derivatives
Caption: Synthetic workflow for this compound derivatives.
Diagram 2: Experimental Workflow for Antimalarial Drug Screening
Caption: Drug screening workflow for 3-aminoquinolines.
Diagram 3: Proposed Mechanism of Action for Quinolines
Caption: Proposed mechanism of action for quinoline antimalarials.
References
- 1. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Aminoquinoline as a Fluorescent Probe in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoquinoline (3AQ) and its derivatives represent a versatile class of fluorescent probes with significant applications in biological imaging. The quinoline scaffold's inherent fluorescence and sensitivity to the microenvironment make it an excellent platform for developing sensors that can visualize and quantify various biological parameters within living cells. These probes are particularly valuable for their ability to function as "turn-on" sensors, where their fluorescence is significantly enhanced upon interaction with a specific analyte, providing a high signal-to-noise ratio.
This document provides detailed application notes on the use of this compound-based probes for biological imaging, with a focus on pH and metal ion sensing. It also includes comprehensive experimental protocols for their application in fluorescence microscopy and for assessing their biocompatibility.
Photophysical Properties of this compound
This compound itself exhibits fluorescence that is sensitive to solvent polarity and hydrogen bonding. While many applications in biological imaging utilize derivatives of 3AQ to achieve specificity for a particular analyte, understanding the core photophysical properties of the parent compound is essential.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~344 nm (in DCM) | The excitation wavelength can be influenced by the solvent environment.[1] |
| Emission Maximum (λem) | ~400-500 nm | The emission is also solvent-dependent, with shifts observed in different polar and protic media.[2] |
| Stokes Shift | >50 nm | A significant Stokes shift is advantageous as it minimizes self-quenching and reduces spectral overlap between excitation and emission. |
| Quantum Yield (Φf) | Variable; increases in polar solvents | The fluorescence intensity and lifetime of 3AQ have been observed to increase with the polarity of the solvent.[2] |
| Molar Absorptivity (ε) | Not definitively reported | This value would need to be experimentally determined for specific solvent conditions. |
| Solubility | Soluble in DMSO and other organic solvents | Solubility in aqueous buffers is limited, often requiring the use of a co-solvent like DMSO for biological experiments. |
Applications in Biological Imaging
The true strength of the aminoquinoline scaffold in biological imaging is realized through its chemical modification to create probes for specific analytes. Two primary applications are detailed below.
Sensing of Intracellular pH
The acidic environment of organelles such as lysosomes (pH 4.5-5.0) is crucial for their function. Aminoquinoline-based probes can be designed to exhibit pH-dependent fluorescence, making them excellent tools for measuring and imaging pH in these compartments.
Mechanism of Action: pH-Sensing "Turn-On" Probe
Many aminoquinoline-based pH probes operate on the principle of Photoinduced Electron Transfer (PET). In this "off" state at neutral or basic pH, the lone pair of electrons on a strategically placed amino group can quench the fluorescence of the quinoline ring. Upon protonation in an acidic environment, this electron pair is no longer available to quench the fluorophore, leading to a significant increase in fluorescence intensity (the "on" state).
Detection of Metal Ions
The dysregulation of metal ions such as zinc (Zn²⁺), iron (Fe³⁺), and copper (Cu²⁺) is implicated in numerous diseases. Aminoquinoline derivatives can be synthesized with specific chelating moieties that bind to these metal ions, resulting in a change in their fluorescent properties.
Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)
In the absence of the target metal ion, the probe may have low fluorescence due to various quenching mechanisms. Upon chelation of the metal ion, the conformation of the probe is often rigidified, which can suppress non-radiative decay pathways and lead to a significant enhancement of fluorescence. This mechanism is known as Chelation-Enhanced Fluorescence (CHEF).
Experimental Protocols
The following protocols provide a general framework for using this compound-based probes in live-cell imaging. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific probe and cell type.
Protocol 1: Live-Cell Imaging of Lysosomal pH
This protocol is adapted for a hypothetical pH-sensitive aminoquinoline probe that localizes to lysosomes.
Materials:
-
pH-sensitive aminoquinoline probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
-
pH calibration buffers (containing nigericin and monensin)
Procedure:
-
Cell Culture:
-
Seed cells on glass-bottom dishes or chamber slides at a density that will allow them to reach 50-70% confluency on the day of the experiment.
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Probe Stock Solution:
-
Prepare a 1 mM stock solution of the aminoquinoline probe in high-quality, anhydrous DMSO.
-
Store aliquots at -20°C, protected from light.
-
-
Staining Solution Preparation:
-
On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) complete cell culture medium to the desired final working concentration (typically 1-10 µM, to be optimized).
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess, unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.
-
Use the lowest possible excitation light intensity to minimize phototoxicity.
-
-
pH Calibration (for quantitative measurements):
-
After imaging the experimental cells, incubate a separate set of stained cells in a series of pH calibration buffers (typically ranging from pH 4.0 to 7.0) containing ionophores like nigericin and monensin to equilibrate the intracellular and extracellular pH.
-
Acquire images from each calibration buffer and generate a standard curve of fluorescence intensity versus pH.
-
Use this calibration curve to convert the fluorescence intensity of your experimental cells into pH values.
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
It is essential to determine the optimal, non-toxic working concentration of a new fluorescent probe. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6]
Materials:
-
96-well cell culture plates
-
Aminoquinoline fluorescent probe
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Probe Treatment:
-
Prepare serial dilutions of the aminoquinoline probe in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the probe-containing medium at various concentrations to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the probe).
-
Incubate for the desired period (e.g., 24 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each probe concentration relative to the vehicle control.
-
Plot cell viability versus probe concentration to determine the concentration at which the probe does not exhibit significant cytotoxicity.
-
Troubleshooting
-
High Background Fluorescence:
-
Decrease the probe concentration.
-
Increase the number of wash steps.
-
Use a serum-free medium for staining and imaging.
-
-
Low or No Signal:
-
Increase the probe concentration or incubation time.
-
Ensure the microscope filter sets are appropriate for the probe's excitation and emission spectra.
-
Check the stability of the probe in the stock solution.
-
-
Phototoxicity:
-
Reduce the intensity and duration of the excitation light.
-
Use a more sensitive detector.
-
For time-lapse imaging, increase the interval between image acquisitions.
-
Conclusion
This compound and its derivatives are powerful tools for biological imaging, offering the ability to create "turn-on" fluorescent probes for a variety of important biological analytes. By following the detailed protocols and understanding the underlying mechanisms of fluorescence, researchers can effectively utilize these probes to gain valuable insights into cellular processes. As with any fluorescent probe, careful optimization and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a turn-on fluorescent probe for preferential solvation in binary solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
3-Aminoquinoline as a Matrix for MALDI-MS Analysis of Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a cornerstone technique for the analysis of peptides and proteins. The choice of matrix is critical for achieving optimal ionization and, consequently, high-quality mass spectra. While standard matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB) are widely used, there is a continuous search for matrices that offer improved sensitivity, reduced background noise, and enhanced performance for specific applications. 3-Aminoquinoline (3-AQ) has emerged as a valuable co-matrix, particularly in liquid matrix formulations, for the MALDI-MS analysis of peptides, and especially for post-translationally modified peptides such as glycopeptides and phosphopeptides.
This document provides detailed application notes and protocols for the use of this compound as a matrix component for the MALDI-MS analysis of peptides.
Principle of Action
This compound is rarely used as a standalone matrix. Instead, it is typically combined with other established matrices, most notably CHCA and p-coumaric acid (CA), to form liquid matrices. This combination offers several advantages:
-
Increased Sensitivity: 3-AQ-containing liquid matrices can significantly enhance the ionization efficiency of peptides, leading to improved signal intensity and lower limits of detection. For glycopeptides and phosphopeptides, sensitivity increases of 1- to 1000-fold have been reported with a 3-AQ/CA matrix compared to conventional matrices.[1]
-
Suppression of Labile Group Dissociation: A significant challenge in the analysis of phosphopeptides and glycopeptides is the in-source decay and loss of the modification. The use of a 3-AQ/CA liquid matrix has been shown to suppress the dissociation of labile regions, such as sialic acids and phosphate groups, preserving the integrity of the analyte during ionization.[1]
-
Improved Sequence Coverage: For complex samples like glycoprotein digests, a 3-AQ/CHCA liquid matrix has been demonstrated to considerably improve peptide sequence coverage compared to CHCA or DHB alone.[2]
-
In-situ Extraction and Concentration: A liquid matrix composed of 3-AQ, CHCA, and quinaldine can be used for the in-situ extraction and concentration of peptides from aqueous solutions, even in the presence of signal-suppressing buffers and denaturants. This allows for sample cleanup and analysis in a single step with detection limits in the nanomolar range.[3]
Quantitative Data Summary
The following tables summarize the reported performance of this compound-based matrices in comparison to standard matrices. It is important to note that much of the available quantitative data focuses on the analysis of modified peptides.
Table 1: Performance Comparison for Modified Peptides (Glyco- & Phosphopeptides)
| Matrix Combination | Analyte Type | Performance Metric | Result | Reference |
| 3-AQ / p-Coumaric Acid (CA) | Glycopeptides, Phosphopeptides | Sensitivity | 1- to 1000-fold increase compared to 3-AQ/CHCA or DHB | [1] |
| 3-AQ / p-Coumaric Acid (CA) | Glycopeptides, Phosphopeptides | Suppression of Dissociation | Higher suppression of labile group loss than 3-AQ/CHCA or DHB | [1] |
| 3-AQ / CHCA | Glycopeptides (HER2 digest) | Peptide Sequence Coverage | Considerably improved compared to CHCA or DHB | [2] |
Table 2: Performance for In-situ Extraction and Analysis of Standard Peptides
| Matrix Combination | Analyte | Performance Metric | Result | Reference |
| 3-AQ / CHCA / Quinaldine | Angiotensin I | Limit of Detection | 1.25 nM | [3] |
| 3-AQ / CHCA / Quinaldine | BSA Tryptic Digest | Signal Quality | Successful detection from solutions containing Tris buffer and urea | [3] |
Experimental Protocols
Protocol 1: Preparation of 3-AQ/CHCA Liquid Matrix for General Peptide Analysis
This protocol is adapted from methodologies used for glycopeptide analysis and can serve as a starting point for general peptide analysis.[2]
Materials:
-
This compound (3-AQ)
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a saturated CHCA solution: Add CHCA to a 50:50 (v/v) mixture of ACN and water containing 0.1% TFA until no more solid dissolves. Vortex vigorously and centrifuge to pellet the excess solid. Use the supernatant.
-
Prepare the 3-AQ/CHCA liquid matrix: Dissolve 3-AQ in the saturated CHCA solution at a concentration of 30 mg/mL. This solution should be prepared fresh for optimal performance.
-
Sample Preparation: Mix the peptide sample (e.g., tryptic digest) with the 3-AQ/CHCA liquid matrix in a 1:1 (v/v) ratio.
-
Spotting: Apply 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Drying: Allow the spot to air dry completely before introducing it into the mass spectrometer.
Protocol 2: Preparation of 3-AQ/p-Coumaric Acid (CA) Liquid Matrix for Enhanced Sensitivity of Modified Peptides
This protocol is optimized for the analysis of labile post-translationally modified peptides.[1]
Materials:
-
This compound (3-AQ)
-
p-Coumaric acid (CA)
-
Methanol, HPLC grade
-
Ultrapure water
Procedure:
-
Prepare the 3-AQ/CA liquid matrix: Prepare a solution containing 30 mg/mL 3-AQ and 10 mg/mL p-coumaric acid in a 1:1 (v/v) mixture of methanol and water.
-
Sample Preparation: Mix the phosphopeptide or glycopeptide sample with the 3-AQ/CA liquid matrix in a 1:1 (v/v) ratio.
-
Spotting: Apply 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Drying: Allow the spot to air dry.
Protocol 3: In-situ Extraction and MALDI-MS Analysis of Peptides
This protocol is for the concentration and analysis of peptides from aqueous solutions, particularly those containing interfering substances.[3]
Materials:
-
This compound (3-AQ)
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Quinaldine
-
Aqueous peptide solution (e.g., protein digest in buffer)
Procedure:
-
Prepare the liquid extraction matrix: Mix CHCA, 3-AQ, and Quinaldine in a 1:4:4 weight ratio.
-
Extraction: To 20 µL of the aqueous peptide solution, add 0.5 µL of the liquid extraction matrix.
-
Ultrasonication: Sonicate the mixture for 1 minute to disperse the liquid matrix into the aqueous phase.
-
Centrifugation: Centrifuge the sample at high speed for 1 minute to separate the phases.
-
Analysis: Carefully remove the aqueous supernatant. The remaining microdroplet of the liquid matrix containing the concentrated peptides can be spotted directly onto a MALDI target or analyzed in-situ if the extraction was performed on a suitable target.
Concluding Remarks
This compound, when used as a co-matrix in liquid formulations with CHCA or p-coumaric acid, offers significant advantages for specific MALDI-MS applications. For the analysis of phosphopeptides and glycopeptides, the 3-AQ/CA matrix provides remarkable increases in sensitivity and stability of the labile modifications. The 3-AQ/CHCA matrix has been shown to improve sequence coverage in complex glycoprotein digests. Furthermore, a 3-AQ/CHCA/Quinaldine liquid matrix enables a streamlined workflow for the in-situ extraction and analysis of peptides from challenging sample matrices.
While comprehensive quantitative data on the performance of 3-AQ based matrices for a wide range of standard, non-modified peptides is still emerging, the provided protocols offer a solid foundation for researchers to explore the benefits of this co-matrix in their specific applications. It is recommended to optimize the matrix-to-sample ratio and spotting technique for each new class of peptides to achieve the best results.
References
- 1. This compound/p-coumaric acid as a MALDI matrix for glycopeptides, carbohydrates, and phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of mass spectrometry analysis of glycoproteins by MALDI-MS using this compound/α-cyano-4-hydroxycinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-Aminoquinoline in Glycopeptide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of protein glycosylation is a critical aspect of understanding protein function, disease pathology, and the development of biotherapeutics. 3-Aminoquinoline (3-AQ) has emerged as a valuable tool in glycopeptide analysis, acting as both a derivatizing agent and a matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This dual function simplifies workflows, enhances sensitivity, and provides robust data for both qualitative and quantitative studies. When combined with α-cyano-4-hydroxycinnamic acid (CHCA) to form a liquid matrix, 3-AQ facilitates on-target derivatization, minimizing sample loss and expediting analysis time.[1][2][3][4] This document provides detailed protocols and application data for the use of 3-AQ in glycopeptide analysis.
Quantitative Data Summary
The 3-AQ labeling method offers high sensitivity and excellent quantitative performance. The derivatization enhances ionization efficiency, allowing for the detection of glycopeptides at femtomole and even attomole levels.[3][4] The method demonstrates high linearity over a wide dynamic range, making it suitable for comparative glycoprofiling.[2][5]
| Parameter | Observation | Source |
| Sensitivity | Detection of 1 fmol of oligosaccharide derivatives in negative ion mode. | [3] |
| Detection of 10 amol of monosialylated N-glycan as AQ-labeled molecular ions in negative ion mode. | [4] | |
| Linearity | Ion peak intensity is highly linear (R² > 0.9) from 0.5 to 5000 fmol for AQ-labeled neutral and sialylated standard glycans using an internal standard. | [2][5] |
| For N-glycans from the glycoprotein HER2, all were highly linear with their dilution factors (R² > 0.9) when using an internal standard. | [2][5] | |
| Reproducibility | High correlation for intra- and inter-assay analysis of 16 N-glycans from HER2 (R² > 0.9, p < 0.05). | [2][5] |
Experimental Protocols
I. Glycoprotein Digestion and Glycopeptide Enrichment
This initial phase involves the enzymatic digestion of the glycoprotein to generate peptides and glycopeptides.
-
Denaturation, Reduction, and Alkylation:
-
Dissolve 5-10 µg of the glycoprotein in a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 45 minutes to alkylate the free cysteine residues.
-
-
Enzymatic Digestion:
-
Add a protease, such as trypsin, at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate at 37°C for 16-18 hours.
-
Quench the reaction by adding a small amount of formic acid (to a final concentration of 0.1%).
-
-
Glycopeptide Enrichment (Optional but Recommended):
-
For complex samples, enrich the glycopeptides using a suitable method such as hydrophilic interaction liquid chromatography (HILIC) or graphitized carbon solid-phase extraction.
-
II. On-Target Derivatization and MALDI-MS Analysis with 3-AQ/CHCA
This protocol details the on-target labeling of glycopeptides with 3-AQ and subsequent analysis by MALDI-MS. This method is advantageous as it does not require extensive purification steps post-derivatization.[3][6]
-
Preparation of 3-AQ/CHCA Liquid Matrix:
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/water.
-
Dissolve 20 mg of this compound (3-AQ) in 150 µl of the saturated CHCA solution.[6]
-
-
On-Target Derivatization:
-
Spot 0.5 µL of the glycopeptide sample solution onto the MALDI target plate.
-
Immediately add 0.5 µL of the 3-AQ/CHCA liquid matrix to the sample spot.
-
Mix gently by pipetting up and down a few times directly on the target plate.
-
Allow the spot to dry completely at room temperature. The on-target reaction forms a Schiff base between the 3-AQ and the reducing end of the glycan.[3]
-
-
MALDI-MS and MS/MS Analysis:
-
Analyze the sample using a MALDI-TOF mass spectrometer.
-
Acquire spectra in both positive and negative ion modes. The negative ion mode is often more informative for structural analysis of 3-AQ labeled glycans.[3][7]
-
Perform MS/MS analysis on selected parent ions to obtain fragmentation data for structural elucidation of the glycan and peptide sequence. 3-AQ labeled N-glycans yield simple and informative CID spectra.[7]
-
Visualizations
Experimental Workflow for 3-AQ Glycopeptide Analysis
Caption: Workflow for glycopeptide analysis using 3-AQ.
Application Example: HER2 Signaling Pathway
The analysis of glycoproteins like the Human Epidermal Growth Factor Receptor 2 (HER2) is a key application of this technique.[1][2] Glycosylation of HER2 is crucial for its function in cell signaling pathways that regulate cell proliferation, differentiation, and migration.[1]
References
- 1. Improvement of mass spectrometry analysis of glycoproteins by MALDI-MS using this compound/α-cyano-4-hydroxycinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Quantitative Profiling of N-Glycan by the Glycan-Labeling Method Using this compound/α-Cyano-4-hydroxycinnamic Acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. This compound acting as matrix and derivatizing agent for MALDI MS analysis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid quantitative profiling of N-glycan by the glycan-labeling method using this compound/α-cyano-4-hydroxycinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural analysis of N-glycans by the glycan-labeling method using this compound-based liquid matrix in negative-ion MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Derivatization of Oligosaccharides with 3-Aminoquinoline for Enhanced Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the sensitive and accurate analysis of oligosaccharides is crucial for understanding their roles in biological processes and for the quality control of glycoprotein-based therapeutics. This document provides a detailed protocol for the derivatization of oligosaccharides with 3-Aminoquinoline (3-AQ), a method that significantly enhances their detection by mass spectrometry (MS).
Introduction
Oligosaccharides play critical roles in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogenesis. The inherent low ionization efficiency of underivatized oligosaccharides presents a significant challenge for their analysis by mass spectrometry.[1][2][3] Derivatization of the reducing end of an oligosaccharide with a tag that improves ionization is a common strategy to overcome this limitation.[4][5] this compound (3-AQ) has emerged as an effective derivatizing agent that not only enhances MS sensitivity but can also act as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) MS, simplifying sample preparation.[1][2][3] This application note details the principles, a step-by-step protocol, and expected results for the derivatization of oligosaccharides with 3-AQ for subsequent MS analysis.
Principles and Mechanism
The derivatization of oligosaccharides with this compound is based on a reductive amination reaction. The primary amine group of 3-AQ reacts with the aldehyde group of the open-ring form of the reducing end of the oligosaccharide to form a Schiff base. This intermediate is then stabilized by reduction to a secondary amine. However, for MALDI-MS, an "on-target" derivatization can be performed where the Schiff base is formed directly on the target plate without a separate reduction step.[1][2][3] This approach is rapid and minimizes sample loss. The 3-AQ tag provides a permanent positive charge, significantly improving the ionization efficiency of the oligosaccharide in the mass spectrometer.
Caption: Reaction mechanism of oligosaccharide derivatization with this compound.
Application Note
Features:
-
Enhanced Sensitivity: Significantly improves the ionization efficiency of oligosaccharides for MS analysis, allowing for detection at the femtomole level.[1][2][3]
-
Simplified Workflow: 3-AQ can serve as both a derivatizing agent and a MALDI matrix, enabling a simplified "on-target" derivatization protocol that reduces sample handling and potential loss.[1][2][3]
-
Improved Fragmentation: The 3-AQ tag can enhance post-source decay (PSD) and collision-induced dissociation (CID) fragmentation, providing more detailed structural information, including sequence, linkage, and branching.[1][2][6]
-
Versatility: Applicable to a wide range of oligosaccharides, from small neutral and acidic oligosaccharides to complex N-glycans released from glycoproteins.[6][7]
-
Positive and Negative Ion Mode: The 3-AQ derivatives can be analyzed in both positive and negative ion modes, providing complementary structural information.[1][2]
Applications:
-
Glycomics: Profiling and structural characterization of N-glycans and O-glycans from various biological sources.
-
Biopharmaceutical Analysis: Quality control of glycoprotein therapeutics, including monoclonal antibodies, by analyzing their glycosylation patterns.
-
Biomarker Discovery: Identification of changes in glycosylation associated with disease states.[8]
-
Food Science: Characterization of oligosaccharides in food products, such as human milk oligosaccharides (HMOs).[1][2]
Experimental Protocol
This protocol describes an "on-target" derivatization method for MALDI-TOF-MS analysis.
4.1. Materials and Reagents
-
Oligosaccharide standards or purified oligosaccharide samples
-
This compound (3-AQ)
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA), MS grade
-
Ultrapure water
-
MALDI target plate
-
Pipettes and tips
4.2. Equipment
-
Vortex mixer
-
Centrifuge
-
MALDI-TOF Mass Spectrometer
4.3. Step-by-Step Derivatization and Analysis Procedure
-
Preparation of 3-AQ/CHCA Matrix Solution:
-
Prepare a saturated solution of CHCA in 50% ACN/0.1% TFA in water.
-
Dissolve 3-AQ in the saturated CHCA solution to a final concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution. This is the derivatizing matrix solution.
-
-
Sample Preparation:
-
Dissolve the dried oligosaccharide sample in a minimal volume of ultrapure water (e.g., 1-5 µL) to a concentration of approximately 1 pmol/µL.
-
-
On-Target Derivatization:
-
Spot 1 µL of the oligosaccharide sample solution onto the MALDI target plate.
-
Immediately add 1 µL of the 3-AQ/CHCA matrix solution to the sample spot.
-
Mix gently by pipetting up and down a few times directly on the target spot.
-
Allow the spot to air dry completely at room temperature.
-
-
MALDI-TOF-MS Analysis:
-
Acquire mass spectra in both positive and negative ion reflector mode.
-
Typical mass range for analysis is m/z 500-5000, depending on the expected size of the oligosaccharides.
-
For structural analysis, perform tandem MS (MS/MS) experiments (e.g., PSD or CID) on selected precursor ions.
-
Caption: Experimental workflow for on-target 3-AQ derivatization and MALDI-MS analysis.
Data Presentation
The derivatization with 3-AQ results in a mass increase of 126.07 Da due to the addition of C9H8N and the loss of H2O. The table below provides a summary of the expected monoisotopic masses for some common oligosaccharides before and after derivatization.
| Oligosaccharide | Composition | Underivatized Mass (Da) | 3-AQ Derivatized Mass (Da) [M+H]+ |
| Maltoheptaose | Hex7 | 1152.39 | 1279.46 |
| N-glycan (Man5) | Man5GlcNAc2 | 1235.47 | 1362.54 |
| N-glycan (FA2G2S2) | Neu5Ac2Gal2GlcNAc2Man3GlcNAc2Fuc1 | 2243.79 | 2370.86 |
| Lacto-N-tetraose (LNT) | Gal2GlcNAc1Glc1 | 707.25 | 834.32 |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no signal | - Insufficient sample amount- Incomplete derivatization- Ion suppression | - Increase the amount of sample spotted.- Ensure the 3-AQ/CHCA matrix solution is fresh and properly prepared.- Optimize the sample-to-matrix ratio.- Purify the sample to remove salts and detergents which can cause ion suppression.[9] |
| Poor spectral resolution | - Inhomogeneous crystal formation- Laser power too high | - Try different spotting techniques (e.g., dried droplet, thin layer).- Optimize the laser power to find the threshold for ionization without excessive fragmentation. |
| Incomplete derivatization | - Low concentration of 3-AQ- Short reaction time | - Ensure the concentration of 3-AQ in the matrix solution is correct.- While the on-target reaction is fast, ensure the sample and matrix are well mixed on the target. |
| Complex spectra | - Presence of multiple isomers- In-source fragmentation- Salt adducts | - Use a separation technique like HPLC prior to MS analysis to separate isomers.[7][10]- Reduce laser power to minimize in-source decay.- Ensure the use of high-purity solvents and reagents. The use of TFA helps to minimize sodium adducts and promote protonation. |
N-Glycosylation Pathway Overview
The analysis of N-glycans is a major application of this derivatization method. The diagram below provides a simplified overview of the N-glycosylation pathway in the endoplasmic reticulum and Golgi apparatus, highlighting the complexity of the structures that can be analyzed.
Caption: Simplified overview of the N-glycosylation pathway.
Conclusion
Derivatization with this compound is a powerful technique for the sensitive and detailed analysis of oligosaccharides by mass spectrometry. Its ability to act as both a derivatizing agent and a MALDI matrix simplifies the analytical workflow, making it an attractive method for high-throughput glycomic studies in both academic and industrial research settings. The enhanced sensitivity and fragmentation information obtained with this method contribute significantly to advancing our understanding of the roles of glycosylation in health and disease.
References
- 1. This compound acting as matrix and derivatizing agent for MALDI MS analysis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analysis of N-glycans by the glycan-labeling method using this compound-based liquid matrix in negative-ion MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of this compound-derivatised isomeric oligogalacturonic acid by travelling-wave ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aspariaglycomics.com [aspariaglycomics.com]
- 9. Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
3-Aminoquinoline in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among its derivatives, 3-aminoquinoline has emerged as a versatile building block for the synthesis of novel anticancer agents. Its unique structural and electronic properties allow for diverse chemical modifications, leading to compounds that can interact with various biological targets implicated in cancer progression. These derivatives have demonstrated efficacy through mechanisms such as kinase inhibition, DNA intercalation, induction of apoptosis, and cell cycle arrest.[1][2][3] This document provides detailed application notes, experimental protocols, and data summaries for the synthesis and evaluation of this compound-based anticancer agents.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
Table 1: Cytotoxicity of 2-Cyano-N-(quinolin-3-yl)acrylamide Derivatives against MCF-7 (Breast Adenocarcinoma) Cell Line
| Compound ID | Substituent (R) | IC50 (µM) |
| 1 | 4-Hydroxy-3-methoxyphenyl | 29.8[2] |
| 2 | 4-Fluorophenyl | 40.0[2] |
| 3 | 4-(Dimethylamino)phenyl (as a penta-2,4-dienamide derivative) | 40.4[2] |
| Doxorubicin (Reference) | - | 47.9[4] |
Table 2: Cytotoxicity of Various Quinoline Derivatives against Different Cancer Cell Lines
| Compound Type | Cell Line | IC50 (µM) | Reference |
| 7-Chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [2] |
| 7-Chloro-4-quinolinylhydrazone | HCT-8 (Colon) | 0.314 - 4.65 µg/cm³ | [2] |
| 7-Chloro-4-quinolinylhydrazone | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [2] |
| 2,4-Disubstituted quinoline | A549 (Lung) | 5.988 | [5] |
| Pyrano[3,2-c]quinoline | A-549 (Lung) | 35 | [6] |
| 2-Cyano-N-(quinolin-3-yl)acetamide | Ehrlich Ascites Carcinoma | 2.14 µg/mL | [4] |
Experimental Protocols
Synthesis of 2-Cyano-N-(quinolin-3-yl)acrylamide Derivatives
This protocol describes a two-step synthesis of 2-cyano-N-(quinolin-3-yl)acrylamide derivatives, a class of compounds that have shown promising anticancer activity.[2]
Step 1: Synthesis of 2-Cyano-N-(quinolin-3-yl)acetamide
-
Materials: this compound, ethyl cyanoacetate, dry toluene.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in dry toluene.
-
Add ethyl cyanoacetate (1.2 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 2-cyano-N-(quinolin-3-yl)acetamide.[4]
-
-
Characterization: The structure of the product can be confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy. The IR spectrum should show characteristic bands for NH, C≡N, and C=O groups.[4]
Step 2: Knoevenagel Condensation to form 2-Cyano-N-(quinolin-3-yl)acrylamide Derivatives
-
Materials: 2-Cyano-N-(quinolin-3-yl)acetamide, substituted aromatic aldehydes, 2-propanol, piperidine.
-
Procedure:
-
Dissolve 2-cyano-N-(quinolin-3-yl)acetamide (1 mmol) in 2-propanol.
-
Add the desired substituted aromatic aldehyde (1 mmol) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 mmol).
-
Stir the reaction mixture at 60°C for 2-4 hours, monitoring by TLC.[7]
-
After the reaction is complete, cool the mixture and collect the precipitated product by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7][8]
-
Cell Viability Assessment using MTT Assay
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Materials: Human cancer cell lines (e.g., MCF-7, A549), complete culture medium (e.g., DMEM with 10% FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivatives in the culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay is used to quantify apoptosis induced by the test compounds.
-
Materials: Cancer cells, this compound derivative, Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with the compound at various concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis by Propidium Iodide Staining
This assay determines the effect of the compounds on cell cycle progression.
-
Materials: Cancer cells, this compound derivative, cold 70% ethanol, PI staining solution (containing RNase A).
-
Procedure:
-
Treat cells with the compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways Modulated by this compound Derivatives
This compound derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Pathway
This pathway is a crucial regulator of cell growth and survival and is often hyperactivated in cancer. Inhibition of this pathway by this compound derivatives can lead to decreased cell proliferation and induction of apoptosis.[1]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation. Many quinoline derivatives are designed as EGFR inhibitors.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a component of the MAPK signaling cascade and is involved in regulating apoptosis in response to cellular stress.
Conclusion
This compound serves as a valuable scaffold for the development of novel anticancer agents with diverse mechanisms of action. The synthetic accessibility of this compound derivatives allows for extensive structure-activity relationship studies to optimize their potency and selectivity. The protocols and data presented in this document provide a foundation for researchers to synthesize and evaluate new this compound-based compounds in the ongoing search for more effective cancer therapies.
References
- 1. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application of 3-Aminoquinoline in Material Science and Polymers: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 3-Aminoquinoline and its derivatives in material science and polymer chemistry. While the direct polymerization of this compound is not extensively documented in current literature, its structural motif is of significant interest. These notes focus on its application as a corrosion inhibitor, a potential component in organic light-emitting diodes (OLEDs), and its use in drug delivery systems.
Application in Corrosion Inhibition
Quinoline derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. The lone pair of electrons on the nitrogen atom and the planar structure of the quinoline ring facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.
Quantitative Data on Corrosion Inhibition
The following table summarizes the inhibition efficiency of various quinoline derivatives on mild steel in acidic media.
| Inhibitor | Concentration | Medium | Temperature | Inhibition Efficiency (%) | Reference |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | 500 ppm | 1 M HCl | 303 K | 93.4 | [1] |
| Methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate (P-1) | 1 mM | 1 M HCl | 298 K | 89.8 | [2] |
| Methyl 2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate (P-2) | 1 mM | 1 M HCl | 298 K | 94.1 | [2] |
| 3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX) | 10⁻³ M | 1.0 M HCl | 298 K | 92 | [3] |
| 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX) | 10⁻³ M | 1.0 M HCl | 298 K | 89 | [3] |
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol describes the weight-loss method for assessing the corrosion inhibition efficiency of a this compound derivative.
Materials:
-
Mild steel coupons of known dimensions and composition
-
1 M Hydrochloric acid (HCl)
-
This compound derivative (inhibitor)
-
Acetone
-
Emery paper (various grades)
-
Analytical balance
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with emery paper of increasing grit size, wash them with distilled water, degrease with acetone, and dry.
-
Initial Measurement: Accurately weigh the prepared coupons using an analytical balance.
-
Corrosion Test:
-
Prepare a blank solution of 1 M HCl.
-
Prepare test solutions of 1 M HCl containing various concentrations of the this compound derivative (e.g., 100, 200, 300, 400, 500 ppm).
-
Immerse one coupon in the blank solution and one in each of the test solutions for a specified period (e.g., 24 hours) at a constant temperature (e.g., 303 K).
-
-
Final Measurement: After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., a solution containing hexamine) to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Workflow for Corrosion Inhibition Evaluation
Application in Polymer Synthesis
While direct polymerization of this compound is not a widely reported method, its bifunctional nature (an aromatic amine and a heterocyclic ring) makes it a potential monomer for the synthesis of novel polyamides and polyimides with unique properties. The quinoline moiety can impart thermal stability, rigidity, and specific optical or biological activities to the polymer backbone.
Conceptual Protocol: Synthesis of a Polyamide Incorporating this compound
This protocol describes a general method for the synthesis of an aromatic polyamide via polycondensation, illustrating how this compound could be used as a diamine monomer.
Materials:
-
This compound
-
An aromatic dicarboxylic acid chloride (e.g., terephthaloyl chloride)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Calcium chloride (CaCl₂)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Monomer Preparation: Ensure this compound and the diacid chloride are pure and dry.
-
Polymerization:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound and an equimolar amount of another aromatic diamine (to control properties) in anhydrous NMP containing dissolved CaCl₂.
-
Add a few drops of pyridine to the solution.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of the aromatic dicarboxylic acid chloride dissolved in a small amount of NMP to the stirred solution.
-
Allow the reaction to proceed at 0°C for 1 hour, then slowly raise the temperature to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
-
Polymer Precipitation and Purification:
-
Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Filter the fibrous polymer precipitate and wash it thoroughly with hot water and methanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
-
-
Characterization:
-
Characterize the polymer's structure using FTIR and NMR spectroscopy.
-
Determine the molecular weight using gel permeation chromatography (GPC).
-
Evaluate thermal properties using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Logical Flow for Polyamide Synthesis
Application in Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives, most notably tris(8-hydroxyquinolinato)aluminum (Alq3), are widely used in OLEDs as electron transport and emissive materials.[4] While the direct application of this compound in this context is not well-documented, its aromatic and heterocyclic structure suggests potential for use as a building block for new charge-transporting or emissive materials. A this compound derivative could potentially serve as a hole-transporting material (HTL) or as a host or dopant in the emissive layer (EML).
Conceptual OLED Device Architecture
A hypothetical OLED device incorporating a this compound derivative could have the following structure:
-
Anode: Indium Tin Oxide (ITO)
-
Hole Injection Layer (HIL): e.g., PEDOT:PSS
-
Hole Transport Layer (HTL): A custom-synthesized this compound derivative
-
Emissive Layer (EML): A host material doped with an emissive dopant
-
Electron Transport Layer (ETL): e.g., Alq3
-
Electron Injection Layer (EIL): e.g., LiF
-
Cathode: Aluminum (Al)
OLED Device Structure
Application in Drug Delivery
The quinoline scaffold is present in many biologically active molecules.[5] Incorporating this compound into a polymer backbone or encapsulating it within a polymeric nanoparticle could provide a means for its controlled or targeted delivery. Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for creating nanoparticles for drug delivery.[6]
Protocol: Encapsulation of this compound in PLGA Nanoparticles
This protocol describes a single emulsion-solvent evaporation method to encapsulate a model hydrophobic drug, which can be adapted for this compound.[6]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
Deionized water
-
Sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of PLGA (e.g., 250 mg) and this compound in an organic solvent like dichloromethane (e.g., 5 mL).
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of a surfactant, such as 1% PVA in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. Sonication should be performed in an ice bath to prevent overheating.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to evaporate the dichloromethane. This causes the PLGA to precipitate and form solid nanoparticles encapsulating the drug.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant and wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug. This is typically done by repeated cycles of centrifugation and redispersion.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticles can be lyophilized (freeze-dried) to obtain a dry powder.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Analyze the morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the drug loading and encapsulation efficiency using UV-Vis spectroscopy or HPLC after dissolving a known amount of nanoparticles in a suitable solvent.
-
Cellular Uptake and Drug Release Pathway
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guideline for the Synthesis of Amino-Acid-Functionalized Monomers and Their Polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
Application Notes and Protocols for the Step-by-Step Synthesis of 3-Aminoquinoline
Abstract
3-Aminoquinoline is a crucial scaffold in medicinal chemistry and materials science. Direct amination of the quinoline ring at the C-3 position is challenging due to the inherent reactivity of the heterocyclic system, which favors electrophilic substitution at the 5- and 8-positions. This document provides detailed protocols for the robust and reliable synthesis of this compound via indirect, multi-step pathways. The primary route detailed is a Friedländer-type annulation to construct the 3-nitroquinoline intermediate, followed by a chemical reduction. An alternative pathway involving the Hofmann rearrangement of quinoline-3-carboxamide is also presented.
Introduction
The synthesis of specifically substituted quinolines is a cornerstone of heterocyclic chemistry. While quinoline itself is readily available, the introduction of functional groups at the C-3 position via direct substitution is not straightforward. Standard electrophilic reactions, such as nitration, preferentially occur on the benzene ring portion of the molecule. Therefore, building the desired quinoline ring with the substituent already incorporated is a more effective strategy.
This application note details two reliable synthetic routes to achieve this compound from readily available precursors.
Route 1: A two-step synthesis commencing with a domino nitro reduction-Friedländer heterocyclization to form 3-substituted quinolines from 2-nitrobenzaldehydes.[1][2] This is followed by the reduction of the intermediate 3-nitroquinoline.
Route 2: An alternative three-step sequence starting from quinoline-3-carboxylic acid, which is converted to quinoline-3-carboxamide and subsequently undergoes a Hofmann rearrangement to yield the target amine.[3][4]
Route 1: Friedländer Annulation and Subsequent Reduction
This is the recommended and most detailed route, which involves building the quinoline ring system to install a nitro group at the 3-position, followed by a standard reduction.
References
3-Aminoquinoline as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoquinoline (3-AQ) is a versatile heterocyclic building block that has garnered significant interest in coordination chemistry. Its unique electronic and structural properties make it an excellent ligand for the formation of stable complexes with a variety of metal ions. These coordination complexes exhibit a wide range of applications, including in catalysis, as fluorescent materials, and notably, in the development of therapeutic agents. The presence of both a quinoline nitrogen and an amino group allows 3-AQ to act as a mono- or bidentate ligand, leading to diverse coordination geometries and subsequent functionalities. This document provides an overview of the applications of this compound-metal complexes and detailed protocols for their synthesis and characterization.
Applications in Drug Development
Complexes of this compound have shown promise in several therapeutic areas, primarily due to their biological activities.
Anticancer Activity
Transition metal complexes incorporating this compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The coordination of 3-AQ to a metal center can enhance the therapeutic potential of the ligand itself, often attributed to mechanisms such as increased cellular uptake and interaction with biological macromolecules like DNA and proteins.
Table 1: Cytotoxicity (IC₅₀ Values) of this compound-Based Metal Complexes against Various Cancer Cell Lines
| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| [Cu(L)(phen)] (where L is a derivative of 1,10-phenanthroline) | MCF-7 (Breast Cancer) | Significantly lower than normal cells | [1] |
| [Cu(L1)(NO₃)₂] (L1 = quinoline-derived Schiff base) | HeLa (Cervical Cancer) | More potent than cisplatin | [2] |
| [Cu(L2)Cl₂] (L2 = quinoline-derived Schiff base) | HeLa (Cervical Cancer) | More potent than cisplatin | [2] |
| [Cu(L2)SO₄]₂·H₂O (C3) | HeLa (Cervical Cancer) | 1.9–3.5-fold more potent than cisplatin | [2][3] |
| Molybdenum Complex 1 | HeLa (Cervical Cancer) | 12 - 118 | [4] |
| Molybdenum Complex 2 | HeLa (Cervical Cancer) | 12 - 118 | [4] |
| Molybdenum Complex 4 | HeLa (Cervical Cancer) | 12 - 118 | [4] |
| Rhodium(III) Complex (RhN1) | A549/DDP (Cisplatin-resistant Lung Cancer) | 0.08–2.7 | [5] |
| Rhodium(III) Complex (RhN2) | A549/DDP (Cisplatin-resistant Lung Cancer) | 0.08–2.7 | [5] |
| Rhodium(III) Complex (RhS) | A549/DDP (Cisplatin-resistant Lung Cancer) | 0.08–2.7 | [5] |
| Rhodium(III) Complex (RhQ) | A549/DDP (Cisplatin-resistant Lung Cancer) | 0.08–2.7 | [5] |
Neuroprotective Effects
While specific studies on the neuroprotective signaling pathways of this compound complexes are limited, related aminoquinoline derivatives, such as 8-aminoquinoline, have been shown to modulate pathways involved in neurodegenerative diseases like Alzheimer's disease.[6][7][8][9][10] These complexes can exhibit neuroprotective effects by upregulating signaling pathways such as the SIRT1/3-FOXO3a axis, which is involved in mitigating oxidative stress and apoptosis in neuronal cells.[6][7][8][9][10] The chelation of metal ions by aminoquinoline ligands is also a key mechanism, as dysregulation of metal homeostasis is implicated in neurodegenerative disorders.[11]
Below is a generalized diagram illustrating a potential neuroprotective signaling pathway that could be influenced by aminoquinoline-metal complexes, based on studies of related compounds.
References
- 1. The cytotoxicity effects of a novel Cu complex on MCF-7 human breast cancerous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 3-Aminoquinoline derivatization
Welcome to the technical support center for 3-Aminoquinoline derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and detailed methodologies for common derivatization reactions of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The primary amino group at the 3-position of the quinoline ring is a versatile handle for various derivatization reactions, including:
-
Schiff Base Formation: Reaction with aldehydes and ketones to form imines. This is widely used for creating novel molecular scaffolds and for analytical purposes.
-
Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a common strategy to introduce a variety of functional groups.
-
N-Alkylation: Introduction of alkyl groups onto the amino nitrogen, typically via reductive amination or reaction with alkyl halides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Palladium-Catalyzed Cross-Coupling Reactions: Such as Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides.
Q2: Why is my this compound derivatization reaction failing or giving a low yield?
A2: Low yields in this compound derivatization can stem from several factors. The electron-withdrawing nature of the quinoline ring can reduce the nucleophilicity of the 3-amino group compared to simpler anilines. Key areas to investigate include:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and concentration of reactants are critical and often require careful optimization.
-
Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the reaction rate and equilibrium.
-
Reagent Quality: Degradation of starting materials or reagents, especially in the presence of moisture or air, can inhibit the reaction.
-
Side Reactions: Competing reactions such as self-condensation of reactants or decomposition of products can reduce the yield of the desired derivative.
-
Steric Hindrance: Bulky substituents on either the this compound or the coupling partner can hinder the reaction.
Q3: How can I improve the solubility of my this compound starting material and product?
A3: this compound and its derivatives can have limited solubility in common organic solvents. To improve solubility, consider:
-
Solvent Screening: Test a range of solvents, including polar aprotic solvents like DMF, DMAc, or NMP, and ethereal solvents like dioxane or THF.
-
Heating: Many reactions benefit from elevated temperatures, which can also improve solubility.
-
Use of Co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent.
-
Salt Formation: In some cases, converting the this compound to a more soluble salt and then liberating the free base in situ can be an effective strategy.
Troubleshooting Guides
Low Yield in Schiff Base Formation
Problem: The reaction between this compound and an aldehyde/ketone is resulting in a low yield of the desired Schiff base (imine).
dot
Caption: Troubleshooting workflow for low yield in Schiff base formation.
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS to determine the optimal duration and temperature. Use a dehydrating agent: The formation of a Schiff base is a condensation reaction that produces water. Removing water using molecular sieves or anhydrous MgSO₄ can drive the equilibrium towards the product. Add an acid catalyst: A catalytic amount of a weak acid, such as p-toluenesulfonic acid (p-TsOH) or acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction. |
| Hydrolysis of Product | Use anhydrous conditions: Ensure all reagents and solvents are dry, as the imine product can be susceptible to hydrolysis back to the starting materials, especially in the presence of acid or base. Modify work-up: Avoid acidic or basic aqueous work-up conditions if possible. If an aqueous wash is necessary, use neutral water or brine and perform the extraction quickly. |
| Side Product Formation | Control stoichiometry: Use a 1:1 stoichiometry of this compound and the carbonyl compound. An excess of the aldehyde can sometimes lead to side reactions. Purify starting materials: Impurities in the aldehyde or this compound can lead to undesired byproducts. |
Low Yield in Acylation
Problem: The reaction of this compound with an acid chloride or anhydride results in a low yield of the desired amide.
dot
Caption: Troubleshooting workflow for low yield in acylation reactions.
| Potential Cause | Troubleshooting Strategy |
| Decomposition of Acylating Agent | Use fresh reagents: Acid chlorides and anhydrides are sensitive to moisture and can hydrolyze. Use freshly opened or purified reagents. Run the reaction under an inert atmosphere: To prevent decomposition by atmospheric moisture, perform the reaction under nitrogen or argon. |
| Insufficient Basicity | Use an appropriate base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is typically used to scavenge the HCl or carboxylic acid byproduct. Ensure at least one equivalent of the base is used. For less reactive substrates, a stronger base may be required. |
| Low Nucleophilicity of this compound | Increase reaction temperature: Heating the reaction can overcome the activation energy barrier. Use a more reactive acylating agent: If using an anhydride, switching to the corresponding acid chloride may increase the reaction rate. Add a catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the acylation reaction. |
| Diacylation | Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent. A large excess can sometimes lead to diacylation, although this is less common for the less nucleophilic amide product. |
Quantitative Data on Derivatization Yields
Table 1: Effect of Solvent on Schiff Base Formation Yield
| Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Ethanol | Reflux | 4 | 85 |
| Benzaldehyde | Toluene | Reflux | 4 | 92 |
| Benzaldehyde | DMF | 100 | 2 | 88 |
| 4-Nitrobenzaldehyde | Ethanol | Reflux | 3 | 95 |
| 4-Nitrobenzaldehyde | Toluene | Reflux | 3 | 98 |
| 4-Methoxybenzaldehyde | Ethanol | Reflux | 6 | 75 |
| 4-Methoxybenzaldehyde | Toluene | Reflux | 6 | 82 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Table 2: Comparison of Acylating Agents and Conditions
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 0 to RT | 2 | 90 |
| Acetic Anhydride | Pyridine | DCM | RT | 12 | 75 |
| Benzoyl Chloride | Triethylamine | THF | 0 to RT | 3 | 95 |
| Benzoic Anhydride | Triethylamine/DMAP | THF | 50 | 12 | 80 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Formation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Aldehyde Addition: Dissolve the this compound in an appropriate solvent (e.g., ethanol or toluene). Add the aldehyde (1.0-1.1 eq) to the solution.
-
Catalyst Addition (Optional): Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
dot
Common side products in 3-Aminoquinoline synthesis and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Aminoquinoline. The information is presented in a question-and-answer format to directly tackle specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most frequently employed methods for the synthesis of this compound are the reduction of 3-nitroquinoline and the Curtius rearrangement of quinoline-3-carboxylic acid. A less common but viable alternative is the Hofmann rearrangement of quinoline-3-carboxamide.
Q2: I am performing a reduction of 3-nitroquinoline. What are the typical reagents and what problems might I encounter?
A2: Common methods for the reduction of 3-nitroquinoline include catalytic hydrogenation (e.g., using Palladium on carbon) and metal-acid combinations like stannous chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acetic acid. A primary challenge with metal-acid reductions is the potential for incomplete reduction, leading to a mixture of the desired this compound and unreacted starting material. With SnCl₂, the formation of tin salts during workup can sometimes complicate product purification.
Q3: My Curtius rearrangement of quinoline-3-carboxylic acid is giving a low yield of this compound and a significant amount of an insoluble white solid. What is this side product and how can I avoid it?
A3: The insoluble white solid is likely a symmetric urea derivative. This common side product forms when the highly reactive isocyanate intermediate, generated during the rearrangement, reacts with a molecule of this compound that has already been formed. This occurs if water is present in the reaction, which hydrolyzes some of the isocyanate to the amine. To avoid this, it is crucial to perform the reaction under strictly anhydrous conditions. Using dried solvents and reagents is essential. The isocyanate can be trapped with a nucleophile like t-butanol to form a Boc-protected amine, which can then be deprotected under acidic conditions to yield the pure amine.
Q4: Is the Hofmann rearrangement a suitable method for synthesizing this compound?
A4: The Hofmann rearrangement of quinoline-3-carboxamide can be used to synthesize this compound. This reaction involves treating the amide with a reagent like bromine in a basic solution. Similar to the Curtius rearrangement, an isocyanate intermediate is formed, which is then hydrolyzed to the amine. Potential side reactions and the need for careful control of reaction conditions are important considerations.
Troubleshooting Guides
Route 1: Reduction of 3-Nitroquinoline
Problem: Incomplete reduction of 3-nitroquinoline, resulting in a mixture of starting material and product.
-
Possible Cause: Insufficient reducing agent, deactivated catalyst (in catalytic hydrogenation), or inadequate reaction time/temperature.
-
Solution:
-
For SnCl₂ Reduction: Ensure at least 3 equivalents of SnCl₂ are used. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed. If the reaction stalls, adding a small amount of additional acid or gently heating the mixture may help.
-
For Catalytic Hydrogenation: Use a fresh, high-quality Pd/C catalyst. Ensure the system is properly purged with hydrogen and that there is adequate agitation to ensure good mixing of the catalyst, substrate, and hydrogen. Increase the hydrogen pressure or reaction time if necessary.
-
Problem: Difficulty in purifying this compound from tin salts after SnCl₂ reduction.
-
Possible Cause: Precipitation of tin hydroxides during basification of the reaction mixture.
-
Solution: After the reaction is complete, pour the acidic solution over ice and then carefully basify with a concentrated NaOH or KOH solution while keeping the mixture cool. The tin hydroxides can be removed by filtration. Thoroughly washing the filtered solid with an organic solvent (e.g., ethyl acetate) can help recover any occluded product. Subsequent extraction of the filtrate with an organic solvent should then yield a cleaner product.
Route 2: Curtius Rearrangement of Quinoline-3-Carboxylic Acid
Problem: Formation of a significant amount of symmetric urea byproduct.
-
Possible Cause: Presence of water in the reaction mixture. The isocyanate intermediate reacts with water to form the amine, which then acts as a nucleophile and attacks another isocyanate molecule.
-
Solution:
-
Rigorous Anhydrous Conditions: Use freshly distilled, dry solvents (e.g., toluene, THF). Ensure all glassware is oven-dried before use. Reagents like diphenylphosphoryl azide (DPPA) should be handled under an inert atmosphere.
-
Trapping the Isocyanate: Instead of direct hydrolysis to the amine, trap the isocyanate intermediate with an alcohol (e.g., tert-butanol) to form a stable carbamate (e.g., Boc-protected this compound). This carbamate is generally easier to purify and can be cleanly deprotected in a separate acidic step to yield the desired amine.
-
Problem: Low yield of the acyl azide intermediate from quinoline-3-carboxylic acid.
-
Possible Cause: Incomplete activation of the carboxylic acid or side reactions.
-
Solution: When using DPPA, ensure that a suitable base (e.g., triethylamine) is used in stoichiometric amounts to activate the carboxylic acid. The reaction is typically carried out at room temperature before heating to initiate the rearrangement. Alternatively, the carboxylic acid can be converted to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with sodium azide to form the acyl azide. This two-step procedure can sometimes be more efficient.
Data Presentation
| Synthetic Route | Key Reagents | Typical Yield (%) | Common Side Products | Purity Concerns |
| Reduction of 3-Nitroquinoline | SnCl₂·2H₂O, HCl | 70-85 | Incomplete reduction product (3-nitroquinoline) | Contamination with tin salts |
| Pd/C, H₂ | 85-95 | Over-reduction of the quinoline ring (under harsh conditions) | Catalyst residues | |
| Curtius Rearrangement | Quinoline-3-carboxylic acid, DPPA, t-BuOH; then HCl | 60-75 (two steps) | Symmetric urea derivatives | Byproduct removal can be difficult |
| Hofmann Rearrangement | Quinoline-3-carboxamide, Br₂, NaOH | 50-65 | Various halogenated byproducts | Requires careful control of stoichiometry |
Experimental Protocols
Protocol 1: Reduction of 3-Nitroquinoline using Stannous Chloride
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitroquinoline (1 equivalent).
-
Reagent Addition: Add ethanol as a solvent, followed by a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Basification: Slowly add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the pH is strongly basic (pH > 12), while keeping the mixture cool in an ice bath.
-
Filtration: Filter the resulting suspension to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.
Protocol 2: Curtius Rearrangement of Quinoline-3-Carboxylic Acid
-
Acyl Azide Formation (via DPPA):
-
Setup: To a stirred solution of quinoline-3-carboxylic acid (1 equivalent) in anhydrous toluene, add triethylamine (1.1 equivalents).
-
Reagent Addition: Add diphenylphosphoryl azide (DPPA, 1.1 equivalents) dropwise at room temperature.
-
-
Rearrangement and Trapping:
-
Add tert-butanol (a large excess, can be used as a co-solvent) to the reaction mixture.
-
Heat the mixture to reflux (around 80-90 °C) and stir for several hours until the evolution of nitrogen gas ceases and TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification of Boc-protected Amine:
-
Cool the reaction mixture and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected this compound.
-
-
Deprotection:
-
Dissolve the purified Boc-protected this compound in a suitable solvent such as dichloromethane or methanol.
-
Add an excess of a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane).
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water, basify with sodium bicarbonate, and extract with an organic solvent to obtain this compound.
-
Mandatory Visualization
Technical Support Center: Optimizing 3-Aminoquinoline (3-AQ) as a MALDI Matrix
Welcome to the technical support center for the use of 3-Aminoquinoline (3-AQ) as a Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and performance of their MALDI-MS experiments involving 3-AQ.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-AQ) and why is it used as a MALDI matrix?
A1: this compound (3-AQ) is an organic compound that serves as a highly effective MALDI matrix, particularly for the analysis of hydrophilic and challenging analytes like oligosaccharides, glycopeptides, and phosphopeptides.[1][2][3] Its utility stems from its dual functionality; it not only acts as a traditional matrix by absorbing laser energy but can also serve as a derivatizing agent for molecules with reducing ends, such as glycans.[1][2][4] This on-target derivatization enhances the ionization efficiency of otherwise difficult-to-detect analytes, leading to a significant improvement in sensitivity.[1][2][4]
Q2: For which types of analytes is 3-AQ most effective?
A2: 3-AQ is particularly well-suited for the analysis of:
-
Oligosaccharides and Glycans: It allows for on-target derivatization, forming Schiff bases that can be measured in both positive and negative ion modes.[1][2] This is beneficial as underivatized oligosaccharides generally have low ionization efficiency.[1][2]
-
Glycopeptides and Phosphopeptides: The use of 3-AQ, often in liquid matrix formulations, has been shown to increase the sensitivity of detection for these post-translationally modified peptides.[3][5][6]
-
High Molecular Weight Polyrotaxanes: 3-AQ-based ionic liquid matrices have been successfully used to analyze very high molecular weight polyrotaxanes (90–700 kDa).[7]
Q3: What are the advantages of using a 3-AQ liquid matrix?
A3: Liquid matrices, such as the commonly used 3-AQ/α-cyano-4-hydroxycinnamic acid (CHCA) mixture, offer several advantages over traditional solid matrices.[3][5][8] These include:
-
Improved Reproducibility: Liquid matrices can provide more homogeneous crystallization with the analyte, leading to more consistent signal intensity across the sample spot.
-
Longer-Lasting Signal: The self-healing nature of some liquid matrices can result in a more stable and prolonged ion signal.[9]
-
Enhanced Sensitivity: The combination of 3-AQ with other matrices in a liquid form has been shown to significantly boost sensitivity.[3][8]
Troubleshooting Guide
This guide addresses common issues encountered when using 3-AQ as a MALDI matrix and provides practical solutions.
Issue 1: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Suboptimal matrix composition or preparation.
-
Troubleshooting Steps:
-
Optimize Matrix Composition: For many applications, a single-component 3-AQ matrix may not be as effective as a binary mixture. Consider using a liquid matrix of 3-AQ combined with another matrix like α-cyano-4-hydroxycinnamic acid (CHCA) or p-coumaric acid (CA).[3][5] The 3-AQ/CA mixture, in particular, has been shown to increase sensitivity by 1- to 1000-fold for glycopeptides, carbohydrates, and phosphopeptides.[3]
-
Ensure Matrix Purity: Impurities in the matrix can significantly suppress the analyte signal. If you suspect your 3-AQ is impure, consider recrystallizing it. A detailed protocol for matrix recrystallization can be adapted from standard procedures for other common MALDI matrices.[10]
-
On-Target Derivatization: For oligosaccharides, leverage 3-AQ's ability to act as a derivatizing agent. This on-target reaction can significantly enhance signal intensity.[1][2] Ensure sufficient time and appropriate conditions for the derivatization to occur on the target plate.
-
Issue 2: In-Source Decay or Fragmentation of Labile Analytes
-
Possible Cause: The chosen matrix combination or laser energy is too harsh for the analyte. This is a common issue with sialylated glycans and phosphopeptides.[3]
-
Troubleshooting Steps:
-
Select a "Softer" Matrix Combination: While 3-AQ/CHCA is excellent for sensitivity, it can sometimes enhance the dissociation of labile groups.[3][6] The 3-AQ/p-coumaric acid (3-AQ/CA) liquid matrix has been reported to suppress the dissociation of sialic acids and phosphate groups more effectively than 3-AQ/CHCA or 2,5-dihydroxybenzoic acid (DHB).[3]
-
Optimize Laser Fluence: Gradually decrease the laser power to the minimum level required to obtain a signal. This can help to reduce in-source decay and preserve the integrity of the analyte.
-
Consider Negative Ion Mode: For certain analytes, such as oligosaccharides derivatized with 3-AQ, negative ion mode can provide excellent sensitivity and enhanced post-source decay (PSD) fragmentation for structural information.[1][2]
-
Issue 3: Poor Reproducibility and Inconsistent Spotting
-
Possible Cause: Inhomogeneous co-crystallization of the analyte and matrix.
-
Troubleshooting Steps:
-
Utilize a Liquid Matrix: As mentioned, liquid matrices like 3-AQ/CHCA or 3-AQ/CA promote more uniform crystal formation.[3][5]
-
Optimize Spotting Technique: Experiment with different spotting methods. The "dried droplet" method, where the analyte and matrix are pre-mixed and spotted, is common.[11] Alternatively, a "sandwich" method (spotting a layer of matrix, then analyte, then another layer of matrix) can be effective for certain samples.[11][12]
-
Control Solvent Evaporation: The rate of solvent evaporation can significantly impact crystal formation. Allow the spots to air dry under ambient conditions. Using a gentle stream of cold air can assist, but avoid rapid drying which can lead to large, heterogeneous crystals.[13]
-
Quantitative Data Summary
The following tables summarize the reported improvements in sensitivity when using 3-AQ-based matrices.
Table 1: Sensitivity Enhancement with 3-AQ/p-Coumaric Acid (CA) Liquid Matrix
| Analyte Class | Comparison Matrix | Fold Increase in Sensitivity | Reference |
| Glycopeptides | 3-AQ/CHCA, 2,5-DHB | 1- to 1000-fold | [3] |
| Carbohydrates | 3-AQ/CHCA, 2,5-DHB | 1- to 1000-fold | [3] |
| Phosphopeptides | 3-AQ/CHCA, 2,5-DHB | 1- to 1000-fold | [3] |
Table 2: Limit of Detection (LOD) for 3-AQ Labeled N-Glycans
| Ion Mode | Analyte | Limit of Detection | Reference |
| Negative | Monosialylated N-glycan | 10 amol | [8] |
| Negative | Oligosaccharide | 1 fmol | [1][2] |
Experimental Protocols
Protocol 1: On-Target Derivatization and Analysis of Oligosaccharides with 3-AQ
This protocol is adapted from methodologies describing the dual role of 3-AQ as a matrix and derivatizing agent.[1][2][4]
-
Matrix Solution Preparation:
-
Prepare a solution of 10 mg/mL this compound in a solvent mixture of acetonitrile (ACN) and water. A common ratio is 50:50 (v/v) ACN:H₂O.
-
For enhanced performance in negative ion mode, an acidic additive can be beneficial. Consider adding a small amount of nitric acid (HNO₃) to the matrix solution.[1]
-
-
Sample Preparation:
-
Dissolve the oligosaccharide sample in deionized water to a concentration of approximately 1 pmol/µL.
-
-
On-Target Spotting and Derivatization:
-
Spot 0.5 µL of the analyte solution onto the MALDI target plate.
-
Immediately add 0.5 µL of the 3-AQ matrix solution to the analyte spot.
-
Mix gently by pipetting up and down a few times directly on the target spot.
-
Allow the mixture to air dry completely at room temperature. The on-target reaction forms a Schiff base between the 3-AQ and the reducing end of the oligosaccharide.
-
-
MALDI-MS Analysis:
Protocol 2: High-Sensitivity Analysis of Glycopeptides using 3-AQ/CA Liquid Matrix
This protocol is based on the work by Fukuyama et al. (2014) for improved sensitivity and suppression of labile group dissociation.[3]
-
Matrix Solution Preparation (3-AQ/CA):
-
Prepare a solution of this compound (3-AQ) and p-coumaric acid (CA). While the original paper may provide specific concentrations, a good starting point is to create saturated solutions of each component in an appropriate solvent system (e.g., ACN:H₂O with 0.1% TFA) and then mix them. A typical final concentration for matrices is in the range of 5-20 mg/mL.[11][12][14]
-
-
Sample Preparation:
-
Dissolve the glycopeptide or phosphopeptide sample in a suitable solvent, such as 0.1% Trifluoroacetic acid (TFA) in water, to a concentration in the low fmol/µL to pmol/µL range.
-
-
Sample Spotting:
-
Mix the analyte solution and the 3-AQ/CA matrix solution in a 1:1 ratio (v/v).
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to dry completely under ambient conditions.
-
-
MALDI-MS Analysis:
-
Analyze the sample in both positive and negative ion modes. This matrix is effective for detecting both [M+H]⁺ and [M-H]⁻ ions with high sensitivity.[3]
-
Optimize laser energy to minimize fragmentation of labile sialic acid or phosphate groups.
-
Visualizations
Caption: Workflow for on-target derivatization of oligosaccharides using 3-AQ.
Caption: Troubleshooting logic for low signal intensity with 3-AQ matrix.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound acting as matrix and derivatizing agent for MALDI MS analysis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound/p-coumaric acid as a MALDI matrix for glycopeptides, carbohydrates, and phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of mass spectrometry analysis of glycoproteins by MALDI-MS using this compound/α-cyano-4-hydroxycinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MALDI Matrix Research for Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. covalx.com [covalx.com]
- 8. Highly sensitive MALDI analyses of glycans by a new aminoquinoline-labeling method using this compound/α-cyano-4-hydroxycinnamic acid liquid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. utoledo.edu [utoledo.edu]
- 12. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 13. ccrf.skku.edu [ccrf.skku.edu]
- 14. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
Technical Support Center: 3-Aminoquinoline Stability and Storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 3-Aminoquinoline. It includes frequently asked questions, troubleshooting guides, and a general experimental protocol for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Several suppliers recommend storing the compound under an inert gas, such as argon, to prevent degradation from atmospheric components.[2] For optimal shelf life, storage at temperatures below 15°C in a dark place is advised.[3] Some sources also suggest desiccation at -20°C.[4]
Q2: Is this compound sensitive to air or light?
A2: Yes, this compound is known to be sensitive to both air and light.[5] Exposure to air can lead to oxidative degradation, while light exposure can cause photodegradation. Therefore, it is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere, and protected from light.
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents and acids.[2][6] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q4: How should I prepare stock solutions of this compound, and how should they be stored?
A4: this compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] When preparing stock solutions, use an appropriate anhydrous solvent. For storage, it is recommended to aliquot the stock solution into smaller, tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture. Store stock solutions at -20°C or lower for maximum stability.
Q5: What are the potential degradation pathways for this compound?
A5: Based on the chemical structure of this compound and general knowledge of similar compounds, the primary degradation pathways are likely to be hydrolysis and oxidation.[7] The amino group and the quinoline ring system can be susceptible to oxidative degradation, potentially forming hydroxylated or oxidized derivatives. Under hydrolytic conditions (exposure to water, especially at acidic or basic pH), the amino group could be a site of reaction. Forced degradation studies are necessary to definitively identify the specific degradation products under various stress conditions.[2][6]
Q6: What are the signs of this compound degradation?
A6: Visual signs of degradation in solid this compound can include a change in color (from its typical white to light yellow/orange powder) or the appearance of clumping, which may indicate moisture absorption.[3] For solutions, the appearance of a precipitate or a change in color can signify degradation or insolubility. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.
Quantitative Data Summary
Specific quantitative data on the long-term stability and shelf-life of this compound under various conditions are not extensively available in peer-reviewed literature. Researchers are advised to perform their own stability studies to determine these parameters for their specific formulations and storage conditions. The following table provides a template for summarizing such data.
| Storage Condition | Temperature (°C) | Relative Humidity (%) | Light Exposure | Recommended Shelf-Life | Observations |
| Solid | |||||
| Recommended | <15 | Dry | Dark, in a sealed container under inert gas | Data not available | |
| Room Temperature | 20-25 | Ambient | Ambient | Data not available | Potential for slow degradation |
| Accelerated | 40 | 75 | Controlled | Data not available | To be determined experimentally |
| Solution (in DMSO) | |||||
| Recommended | -20 | N/A | Dark, in sealed vials | Data not available | |
| Refrigerated | 2-8 | N/A | Dark | Data not available | Potential for shorter-term stability |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Perform a purity check of the solid material using HPLC or another suitable analytical method. Ensure proper storage of the stock solution (aliquoted, -20°C or below, protected from light). |
| Change in color of solid this compound | Oxidation or exposure to light. | Discard the discolored material. Procure a fresh batch of the compound and store it under the recommended conditions (cool, dark, dry, under inert gas). |
| Precipitate observed in stock solution | Poor solubility at lower temperatures or degradation. | Gently warm the solution to see if the precipitate redissolves. If it does not, it may be a degradation product. Filter the solution before use and consider preparing fresh stock in a different solvent or at a lower concentration. |
| Appearance of unexpected peaks in HPLC analysis | Presence of impurities or degradation products. | Perform a forced degradation study to identify potential degradation products. Use a validated stability-indicating HPLC method to resolve the parent compound from all related substances. |
Experimental Protocols
General Protocol for Developing a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately assessing the stability of this compound. This method should be able to separate the intact drug from its potential degradation products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A C18 reversed-phase column is a good starting point for method development.
2. Mobile Phase Selection:
-
A gradient elution is often necessary to separate compounds with different polarities.
-
Start with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
3. Forced Degradation Studies: To generate potential degradation products and test the specificity of the HPLC method, subject this compound to the following stress conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).[7]
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature and elevated temperature.[7]
-
Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[8]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
4. Method Validation: Once the method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Storage and handling of this compound.
References
- 1. Development and validation of a stability-indicating reversed-phase high performance liquid chromatography method for NPC 1161C, a novel 8-aminoquinoline anti-malarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. This compound | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-アミノキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpsonline.com [ajpsonline.com]
Technical Support Center: Purification of Crude 3-Aminoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 3-Aminoquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions related to the purification of crude this compound, offering practical solutions and preventative measures.
Recrystallization
Q1: My this compound product will not crystallize. What should I do?
A1: Failure to crystallize is a common issue. Here are several troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single crystal to the supersaturated solution to initiate crystallization.
-
-
Optimize Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again.
-
Cooling Rate: Rapid cooling can sometimes inhibit crystallization. Ensure the solution cools slowly to room temperature before placing it in an ice bath.
Q2: An oil has formed instead of crystals during recrystallization. How can I fix this?
A2: "Oiling out" occurs when the solute precipitates from the solution above its melting point. To address this:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil fully dissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly. Seeding the solution as it cools can also be beneficial.
-
Change Solvent System: The chosen solvent may not be ideal. Consider using a different solvent or a solvent pair. For compounds with intermediate polarity like this compound, a mixture of a polar and a non-polar solvent, such as ethanol/water or dichloromethane/hexane, can be effective.[1]
Q3: The yield of my recrystallized this compound is very low. What are the likely causes and how can I improve it?
A3: A low yield (e.g., less than 20%) can be due to several factors:[2]
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[2] To check this, you can evaporate a small amount of the filtrate; a large residue indicates substantial product loss. You can recover some of this by concentrating the mother liquor and performing a second recrystallization.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. To prevent this, use a pre-heated funnel and a fluted filter paper.
-
Incomplete Precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[1]
-
Inappropriate Solvent Choice: The solubility profile of this compound in the chosen solvent may not be optimal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
Column Chromatography
Q4: What is a good starting point for a solvent system (mobile phase) for purifying this compound by column chromatography?
A4: For silica gel column chromatography of quinoline derivatives, a common starting point is a mixture of a non-polar solvent and a moderately polar solvent. A gradient of ethyl acetate in hexane is often effective.[3][4] You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity to elute the desired compound. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[5]
Q5: My this compound is not separating from impurities on the column. What can I do?
A5: Poor separation can be addressed by:
-
Optimizing the Mobile Phase: If the compound is eluting too quickly, decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate). If it is not moving, increase the polarity. Running a solvent gradient can often improve separation.
-
Stationary Phase: Ensure you are using an appropriate stationary phase. Silica gel is the most common choice for compounds like this compound.[3][4]
-
Column Packing: An improperly packed column with air bubbles or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.
-
Sample Loading: The sample should be dissolved in a minimal amount of solvent and loaded onto the column in a narrow band. Overloading the column with too much crude product will also result in poor separation.
General Purification and Handling
Q6: What are some potential impurities I should be aware of when synthesizing this compound?
A6: The impurities will depend on the synthetic route. If using a method like the Skraup synthesis to produce the quinoline core, tarry byproducts are a common issue.[6][7][8] Incomplete reactions can also leave starting materials in your crude product. For instance, if synthesizing from 3-nitroquinoline, the starting material may be present.
Q7: Are there any specific safety precautions I should take when working with this compound and its purification?
A7: Yes. When working with derivatives of this compound, particularly when forming diazonium salts, there is a risk of explosion, especially with heating.[9] It is crucial to avoid heat and to monitor such reactions carefully, for example, by using thin-layer chromatography to track the disappearance of the potentially explosive intermediate.[9]
Data Presentation
Table 1: Recommended Solvent Systems for Purification of this compound and its Derivatives
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Notes |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient)[3][4] | Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration. |
| Recrystallization | N/A | Ethanol/Water[1] | Effective for polar compounds. The ratio should be adjusted to achieve dissolution when hot and precipitation when cold. |
| Recrystallization | N/A | Dichloromethane/Hexane[1] | A good option for compounds with intermediate polarity. |
| Extraction | N/A | Ether | Can be used for initial work-up and separation from aqueous solutions. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude this compound in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1][10]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them in a vacuum oven.[1]
Protocol 2: General Procedure for Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of your crude product in various solvent mixtures (e.g., different ratios of hexane and ethyl acetate).[11]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent. Carefully add the sample to the top of the silica gel.
-
Elution: Begin eluting the column with the mobile phase, starting with the least polar mixture determined from your TLC analysis. Collect fractions and monitor their composition by TLC.[5]
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase to elute more strongly adsorbed compounds.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Protocol 3: General Procedure for Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture containing this compound in a suitable organic solvent like diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1M HCl). This will protonate the basic this compound, making it soluble in the aqueous layer.[12][13]
-
Separation: Separate the aqueous layer, which now contains the protonated this compound.
-
Basification: Make the aqueous layer basic by adding a dilute aqueous base (e.g., 1M NaOH) until the this compound precipitates out as a solid.
-
Extraction and Isolation: Extract the precipitated this compound back into an organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent to obtain the purified product.
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: Troubleshooting logic for low recrystallization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uop.edu.pk [uop.edu.pk]
- 9. This compound | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. LabXchange [labxchange.org]
- 11. benchchem.com [benchchem.com]
- 12. google.com [google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Sample Preparation for 3-Aminoquinoline in MALDI-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing sample preparation using 3-Aminoquinoline (3-AQ) in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-AQ) and why is it used in MALDI-MS?
A1: this compound (3-AQ) is a versatile organic compound that serves a dual role in MALDI-MS. It can be used as a matrix to facilitate the ionization of analytes, and also as a derivatizing agent for specific classes of molecules, particularly carbohydrates. Its primary benefits include significantly enhancing the ionization efficiency and sensitivity for analytes that are otherwise difficult to detect, such as oligosaccharides, glycopeptides, and phosphopeptides.
Q2: For which types of analytes is 3-AQ most effective?
A2: 3-AQ is particularly effective for the analysis of:
-
Oligosaccharides and Glycans: 3-AQ can be used for on-target derivatization of reducing carbohydrates, which significantly improves their ionization efficiency.[1][2][3]
-
Glycopeptides: The use of 3-AQ in liquid matrices has been shown to enhance the detection sensitivity of glycopeptides.[4]
-
Phosphopeptides: 3-AQ containing matrices can improve the signal intensity of phosphopeptides, which are often suppressed in the presence of non-phosphorylated peptides.[4]
Q3: Can 3-AQ be used alone as a matrix?
A3: Yes, 3-AQ can be used as a standalone matrix, especially for the on-target derivatization and analysis of oligosaccharides.[1][2] However, it is frequently used in combination with other common MALDI matrices, such as α-cyano-4-hydroxycinnamic acid (CHCA) or p-coumaric acid (CA), to form highly effective liquid matrices.[4]
Q4: What are the advantages of using a 3-AQ liquid matrix?
A4: 3-AQ based liquid matrices, such as 3-AQ/CHCA and 3-AQ/CA, offer several advantages over traditional solid matrices:
-
Improved Reproducibility: Liquid matrices can provide a more homogeneous distribution of the analyte, leading to more reproducible signals across the sample spot and reducing the "sweet spot" phenomenon.
-
Enhanced Sensitivity: These matrices have been shown to significantly increase the sensitivity of detection for various analytes.[4]
-
Softer Ionization: The 3-AQ/CA liquid matrix, in particular, has been reported to suppress the fragmentation of labile analytes, such as sialylated glycans and phosphopeptides.[4]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete On-Target Derivatization (for carbohydrates) | Ensure the pH of the matrix solution is acidic (around 5) to facilitate the Schiff base formation. An inorganic acid can be added to adjust the pH. Extend the reaction time on the target before complete drying. |
| Improper Analyte-to-Matrix Ratio | The optimal molar ratio of analyte to matrix is crucial. For 3-AQ, a large excess of the matrix is generally required. Start with a 1:1 (v/v) mixture of your analyte solution and the 3-AQ matrix solution and optimize from there. For on-target derivatization, ensure sufficient matrix is present to drive the reaction. |
| Interference from Salts | High salt concentrations can suppress the analyte signal. If high salt is suspected, desalt the sample prior to analysis using methods like dialysis or ZipTip®. For some applications, adding specific salts like ammonium phosphate to the matrix solution can reduce adduct formation and improve signal. |
| Suboptimal Laser Fluence | The laser energy might be too low for efficient desorption/ionization. Gradually increase the laser power while monitoring the signal. Be cautious, as excessive laser energy can lead to analyte fragmentation. |
| Poor Co-crystallization | The analyte and matrix may not have co-crystallized effectively. This can be influenced by the solvent system and the drying method. Ensure the chosen solvent dissolves both the analyte and the 3-AQ matrix. Allow the sample spot to air dry slowly for better crystal formation. |
Troubleshooting Workflow for Low Signal Intensity
Issue 2: Poor Resolution and Broad Peaks
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Heterogeneous Crystal Formation | This is a common issue with the dried-droplet method. Using a liquid 3-AQ matrix can improve homogeneity. Alternatively, for solid 3-AQ matrices, try the thin-layer or sandwich spotting methods to create a more uniform crystal bed. |
| High Analyte Concentration | An excess of analyte can lead to peak broadening and reduced resolution. Prepare a dilution series of your analyte to find the optimal concentration range for your instrument. |
| Presence of Involatile Solvents | Solvents like glycerol or DMSO can interfere with the crystallization process and vacuum performance. Ensure your final sample solution is free of such solvents. If their presence is unavoidable, consider a sample clean-up step. |
| Instrument Calibration | An out-of-date or improper instrument calibration will negatively affect resolution. Calibrate the mass spectrometer across the mass range of interest using an appropriate standard. |
Quantitative Data Summary
The following tables summarize the performance of 3-AQ based matrices in comparison to other common MALDI matrices.
Table 1: Matrix Composition and Preparation
| Matrix | Composition | Solvent System |
| 3-AQ (for on-target derivatization) | 20 mg/mL this compound | Acetonitrile:Water (1:2, v/v) with 0.07% inorganic acid (to pH 5)[5] |
| 3-AQ/CHCA (liquid matrix) | 20 mg 3-AQ dissolved in 150 µL of a saturated solution of CHCA in 50% Acetonitrile/Water with 20 mM ammonium phosphate.[4] | 50% Acetonitrile / 50% Water with 20 mM ammonium phosphate |
| 3-AQ/CA (liquid matrix) | 3-AQ and p-coumaric acid mixed at a 9:1 molar ratio. | 50% Acetonitrile / 50% Water with 2 mM ammonium phosphate[4] |
| 2,5-DHB (solid matrix) | 10 mg/mL 2,5-Dihydroxybenzoic acid | 50% Acetonitrile / 50% Water with 0.1% TFA |
Table 2: Performance Comparison of 3-AQ Matrices
| Analyte Type | Matrix | Reported Sensitivity Improvement | Notes |
| Oligosaccharides | 3-AQ (on-target derivatization) | Detection down to 1 fmol in negative ion mode.[1][2][3] | Derivatization enhances ionization efficiency. |
| Glycopeptides | 3-AQ/CA vs. 3-AQ/CHCA & 2,5-DHB | 1- to 1000-fold increase in sensitivity with 3-AQ/CA.[4] | 3-AQ/CA also suppresses dissociation of labile sialic acids.[4] |
| Carbohydrates | 3-AQ/CA vs. 3-AQ/CHCA & 2,5-DHB | 1- to 1000-fold increase in sensitivity with 3-AQ/CA.[4] | Fragmentation of neutral carbohydrates is reduced with 3-AQ/CA.[4] |
| Phosphopeptides | 3-AQ/CA vs. 3-AQ/CHCA & 2,5-DHB | 1- to 1000-fold increase in sensitivity with 3-AQ/CA.[4] | Dissociation of phosphate groups is suppressed with 3-AQ/CA.[4] |
Experimental Protocols
Protocol 1: On-Target Derivatization of Oligosaccharides with 3-AQ
This protocol is adapted for the analysis of reducing carbohydrates.
Materials:
-
This compound (3-AQ)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Inorganic acid (e.g., HCl or HNO₃) for pH adjustment
-
Analyte solution (oligosaccharides in water or a low-salt buffer)
Procedure:
-
Prepare the 3-AQ Matrix Solution:
-
Dissolve 3-AQ in a mixture of ACN and water (1:2, v/v) to a final concentration of 20 mg/mL.
-
Add a small amount of inorganic acid to adjust the pH of the solution to approximately 5. This is critical for the derivatization reaction.
-
-
Sample Spotting and Derivatization:
-
On the MALDI target plate, spot 0.5 µL of the analyte solution.
-
Immediately add 0.5 µL of the 3-AQ matrix solution to the analyte spot.
-
Mix gently by pipetting up and down a few times.
-
Allow the spot to air dry at room temperature. The derivatization reaction (Schiff base formation) occurs on the target as the solvent evaporates.
-
-
MALDI-MS Analysis:
-
Insert the target plate into the mass spectrometer.
-
Acquire data in both positive and negative ion modes. The derivatized oligosaccharides can be detected in both polarities.
-
Workflow for On-Target Derivatization
Protocol 2: Preparation and Use of 3-AQ/CA Liquid Matrix
This protocol is suitable for the analysis of glycopeptides, carbohydrates, and phosphopeptides.
Materials:
-
This compound (3-AQ)
-
p-Coumaric acid (CA)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Ammonium phosphate
-
Analyte solution
Procedure:
-
Prepare the 3-AQ/CA Liquid Matrix Solution:
-
Mix 3-AQ and CA in a 9:1 molar ratio.
-
Dissolve the mixture in a solution of 50% ACN and 50% water containing 2 mM ammonium phosphate.
-
-
Sample Preparation and Spotting:
-
In a microcentrifuge tube, mix the analyte solution and the 3-AQ/CA matrix solution in a 1:1 volume ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
-
MALDI-MS Analysis:
-
Allow the spot to dry slightly under ambient conditions before inserting it into the mass spectrometer.
-
Acquire data. This matrix is effective for detecting analytes as [M+H]⁺ or [M-H]⁻ ions.[4]
-
Logical Relationship of Matrix Components and Analytes
References
- 1. researchgate.net [researchgate.net]
- 2. This compound acting as matrix and derivatizing agent for MALDI MS analysis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound/p-coumaric acid as a MALDI matrix for glycopeptides, carbohydrates, and phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2009–2010 - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 3-Aminoquinoline during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Aminoquinoline during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an aromatic amine containing a quinoline scaffold.[1] It serves as a versatile building block in the synthesis of various biologically active molecules. Its applications include the development of pharmaceuticals, such as antimalarial and anticancer agents, as well as the creation of fluorescent probes for biological imaging and the production of advanced materials like polymers and coatings.[1]
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the chemistry of aromatic amines and quinoline derivatives, the primary factors that can lead to the degradation of this compound include:
-
Oxidation: Exposure to air and oxidizing agents can lead to the degradation of the amino group and the quinoline ring system. The oxidation of related aminoquinolines is known to be pH-dependent and can result in the formation of colored polymeric byproducts.
-
Light Exposure: Quinoline and its derivatives are susceptible to photodegradation when exposed to UV light. It is therefore highly probable that this compound is a photosensitive compound.
-
Extreme pH: The stability of aromatic amines is significantly influenced by pH. Acidic conditions can protonate the amino group, potentially increasing susceptibility to certain degradation pathways. Both strongly acidic and basic conditions should be considered as potential stressors.
-
Elevated Temperatures: High temperatures can accelerate the rate of all chemical degradation processes.
Q3: What are the likely degradation products of this compound?
While specific degradation products of this compound are not extensively documented in the literature, based on the degradation of related compounds, potential degradation products could include:
-
Oxidation products: Such as nitroquinolines, quinolinones, or polymeric materials resulting from the coupling of radical intermediates. The oxidation of 5-aminoquinoline, for instance, can lead to polymerization.
-
Photodegradation products: Exposure to light may lead to the formation of hydroxylated quinolines and other rearranged products. Studies on quinoline have shown the formation of hydroxyquinolines upon photodegradation.[2]
-
Hydrolysis products: Under certain pH and temperature conditions, though less common for the amino group itself, other parts of a molecule containing this compound as a substructure could be susceptible to hydrolysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound in experiments.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of solid this compound (yellowing or darkening) | Oxidation upon exposure to air and/or light during storage. | Store this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. For long-term storage, refrigeration (-20°C) is recommended. |
| Inconsistent or non-reproducible experimental results | Degradation of this compound in solution before or during the experiment. | Prepare solutions of this compound fresh for each experiment. If a stock solution must be stored, keep it at a low temperature (e.g., -20°C) in an amber vial with an inert gas headspace. Before use, visually inspect the solution for any color change. Consider verifying the purity of the solution by a quick analytical check (e.g., TLC or HPLC) if the experiment is highly sensitive. |
| Formation of unexpected byproducts in a reaction | Degradation of this compound due to incompatible reaction conditions (e.g., strong oxidizing agents, high temperature, prolonged exposure to light). | - If oxidation is suspected, degas all solvents and run the reaction under an inert atmosphere. - If the reaction is heated, use the lowest effective temperature and minimize the reaction time. - Protect the reaction from light by wrapping the flask in aluminum foil or using amber glassware. |
| Low yield in a reaction involving this compound | Degradation of the starting material. | Confirm the purity of the solid this compound before use, especially if it has been stored for a long time. If necessary, purify the starting material by recrystallization. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard this compound Solution
This protocol describes the preparation of a this compound solution for use in experiments where stability is critical.
Materials:
-
This compound (solid, high purity)
-
Anhydrous solvent (e.g., DMSO, DMF, or ethanol, depending on experimental requirements)
-
Amber glass vial with a PTFE-lined screw cap
-
Inert gas (argon or nitrogen) supply
-
Syringes and needles
Procedure:
-
Dry the amber glass vial in an oven at 120°C for at least 2 hours and allow it to cool to room temperature in a desiccator.
-
Weigh the desired amount of this compound directly into the cooled, dry vial.
-
Seal the vial with the screw cap.
-
Using a needle connected to the inert gas line, pierce the septum of the cap and gently flush the vial with inert gas for 1-2 minutes. Use a second needle as an outlet.
-
Remove the needles.
-
Using a dry syringe, add the required volume of anhydrous solvent to the vial.
-
Gently swirl or sonicate the vial until the this compound is completely dissolved.
-
For immediate use, withdraw the required amount of solution with a syringe.
-
For storage, flush the headspace of the vial with inert gas for 30 seconds before tightly sealing the cap. Store at -20°C in the dark.
Protocol 2: General Handling of this compound in a Reaction Setup
This protocol provides general guidelines for handling this compound in a chemical reaction to minimize degradation.
Materials:
-
Round-bottom flask or other reaction vessel, dried in an oven
-
Septa, needles, and syringes
-
Inert gas manifold (Schlenk line) or balloon
-
Degassed solvents
Procedure:
-
Set up the reaction glassware and dry it thoroughly under vacuum with gentle heating if necessary.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).
-
If this compound is a solid, add it to the reaction flask under a stream of inert gas.
-
If using a solution of this compound, add it to the reaction vessel via a syringe.
-
Add other reagents and degassed solvents to the reaction mixture under inert atmosphere.
-
If the reaction is sensitive to light, wrap the reaction flask with aluminum foil.
-
Maintain a positive pressure of inert gas throughout the reaction, especially if heating.
-
Monitor the reaction progress by TLC or another suitable method to avoid unnecessarily long reaction times.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: Enhancing the Quantum Yield of 3-Aminoquinoline-Based Fluorophores
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, troubleshooting, and enhancing the fluorescence quantum yield of 3-Aminoquinoline-based fluorophores.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield, and why is it critical for my research?
A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore[1]. A high quantum yield (approaching 1) signifies that a large portion of absorbed energy is converted into fluorescent light, resulting in a brighter signal. This is critical for applications requiring high sensitivity, such as cellular imaging, diagnostics, and high-throughput screening, as it directly improves the signal-to-noise ratio of the measurement[2][3].
Q2: What are the primary factors that influence the quantum yield of this compound fluorophores?
A2: The quantum yield of this compound derivatives is highly sensitive to a variety of factors. The most influential include:
-
Solvent Environment: Polarity, viscosity, and the hydrogen-bonding capability of the solvent can significantly alter the rates of radiative and non-radiative decay pathways[2][4]. For instance, some push-pull type amino-quinoline derivatives exhibit high quantum yields in non-polar solvents but are almost completely quenched in polar solvents[4][5].
-
pH of the Solution: The protonation state of the quinoline nitrogen and the amino group can drastically affect fluorescence. For many quinoline derivatives, fluorescence is enhanced under acidic conditions upon protonation[6][7].
-
Presence of Quenchers: Molecules like molecular oxygen, halide ions, and heavy atoms can decrease fluorescence intensity through quenching processes[2][8][9].
-
Concentration: At high concentrations, this compound fluorophores can form aggregates, which often leads to self-quenching and a lower quantum yield, a phenomenon known as Aggregation-Caused Quenching (ACQ)[2][10][11].
-
Molecular Structure: The intrinsic properties of the fluorophore, including its structural rigidity and the presence of specific functional groups, play a crucial role. Non-radiative decay pathways like Twisted Intramolecular Charge Transfer (TICT) can be inhibited through chemical modification to improve quantum yield[12][13].
Q3: How does the solvent choice specifically affect this compound's fluorescence?
A3: The solvent is a critical parameter for optimizing fluorescence. In some this compound systems, increasing the concentration of a polar protic solvent like ethanol in a non-polar solvent like hexane can lead to a significant increase in fluorescence intensity and lifetime[14]. Conversely, for certain push-pull derivatives, non-polar solvents yield high quantum yields, while polar solvents like DMSO can almost entirely quench the fluorescence[4]. This behavior is often linked to the stabilization of different excited states (e.g., locally excited vs. intramolecular charge transfer states) and the promotion or inhibition of non-radiative decay channels by the solvent environment[4][15].
Q4: What are the common fluorescence quenching mechanisms I should be aware of?
A4: Fluorescence quenching is any process that decreases the fluorescence intensity. For this compound fluorophores, common mechanisms include:
-
Dynamic (Collisional) Quenching: The excited fluorophore collides with a quencher molecule (e.g., iodide ions, dissolved oxygen), returning to the ground state without emitting a photon[7][9]. This process is dependent on temperature and quencher concentration[7].
-
Static Quenching: A non-fluorescent complex forms between the fluorophore and the quencher in the ground state, reducing the population of fluorophores available for excitation[16].
-
Aggregation-Caused Quenching (ACQ): At high concentrations, fluorophores can aggregate, leading to self-quenching due to strong π–π interactions between the aromatic rings[10][17].
Q5: Can I chemically modify a this compound fluorophore to improve its quantum yield?
A5: Yes, chemical modification is a powerful strategy. Creating derivatives, such as Schiff bases, has been shown to yield higher quantum efficiencies compared to the parent amino compounds, attributed to greater electronic conjugation[18][19]. Another advanced strategy is to inhibit non-radiative decay pathways like Twisted Intramolecular Charge Transfer (TICT). This can be achieved by introducing structural rigidity or replacing flexible N,N-dialkylamino groups with more constrained systems like azetidinyl groups, which creates a larger energetic barrier to the non-radiative TICT state[12][13].
Troubleshooting Guides
Issue 1: My observed fluorescence quantum yield is unexpectedly low.
This is a frequent challenge. The following workflow can help diagnose and resolve the issue.
Issue 2: My fluorescence signal decreases rapidly upon illumination.
This issue is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore.
-
Hypothesis: The fluorophore is photobleaching under the current illumination conditions.
-
Troubleshooting Steps:
-
Reduce Excitation Intensity: Use neutral density filters, lower the lamp/laser power, or widen the emission slit while narrowing the excitation slit.
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light by using shutters and acquiring data efficiently.
-
Deoxygenate the Solution: Dissolved oxygen can contribute to the formation of reactive oxygen species that accelerate photobleaching. Degassing the solvent with nitrogen or argon can improve stability[7].
-
Use Antifade Reagents: For microscopy applications, incorporate a commercial antifade reagent into the mounting medium[7].
-
Issue 3: I am observing aggregation-caused quenching (ACQ).
ACQ occurs when fluorophores aggregate at high concentrations, leading to a decrease in fluorescence.
Quantitative Data Summary
The quantum yield (Φf) of this compound derivatives is highly dependent on their chemical structure and the solvent environment. The following table summarizes representative data from the literature.
| Compound Type / Derivative | Solvent | Quantum Yield (Φf) | Reference |
| Trifluoromethylated Quinoline-Phenol Schiff Base | Chloroform | 0.12 – 0.80 | [18][20] |
| Trifluoromethylated Quinoline-Phenol Schiff Base | DMSO | 0.20 – 0.75 | [18][20] |
| Trifluoromethylated Quinoline-Phenol Schiff Base | Methanol | 0.13 – 0.85 | [18][20] |
| TFMAQ-8Ar Derivative (Compound 3) | n-Hexane | 0.51 | [4] |
| TFMAQ-8Ar Derivative (Compound 3) | Chloroform | 0.54 | [4] |
| TFMAQ-8Ar Derivative (Compound 3) | Ethyl Acetate | 0.03 | [4] |
| TFMAQ-8Ar Derivative (Compound 3) | DMSO | < 0.01 | [4] |
| 3-isocyanatopropyl triethoxysilane grafted this compound (AqI) | Not Specified | 0.15 | [8] |
| Protonated Isoquinoline | Dichloromethane | up to 0.27 | [3] |
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Determination
This protocol describes the comparative method for determining the fluorescence quantum yield of a test sample relative to a known standard[1].
-
Materials:
-
Spectrofluorometer and UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Test this compound sample
-
Quantum yield standard with known Φf (e.g., Quinine Sulfate, Fluorescein)
-
Spectroscopic grade solvent(s)
-
-
Procedure:
-
Standard Selection: Choose a standard that absorbs and emits in a similar spectral region as your test sample. The standard should be soluble in the same solvent if possible.
-
Solution Preparation: Prepare a series of dilute solutions of both the test sample and the standard in the chosen solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 AU to prevent inner filter effects[3][7].
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the selected excitation wavelength.
-
Fluorescence Measurement: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. Use the same excitation wavelength for all measurements. It is critical to maintain identical experimental settings (e.g., excitation and emission slit widths) for both the sample and standard measurements.
-
Data Analysis: Integrate the area under the fluorescence emission curve for each recorded spectrum. The quantum yield of the test sample (Φx) is calculated using the following equation[3]:
Φx = Φs * (Ix / Is) * (As / Ax) * (nx2 / ns2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts 'x' and 's' refer to the test sample and the standard, respectively.
-
-
Protocol 2: Investigating Solvent Effects on Quantum Yield
-
Objective: To determine how solvent polarity influences the quantum yield of your this compound fluorophore.
-
Methodology:
-
Select a range of high-purity solvents with varying polarities (e.g., n-hexane, chloroform, ethyl acetate, acetonitrile, methanol, DMSO).
-
Prepare a concentrated stock solution of your fluorophore in a solvent where it is highly soluble.
-
Prepare a dilute working solution in each of the selected solvents, ensuring the final absorbance at the target excitation wavelength is less than 0.1[2].
-
Measure the quantum yield of your fluorophore in each solvent using the relative method described in Protocol 1.
-
Analyze the trend between quantum yield and solvent polarity parameters (e.g., dielectric constant). This will reveal the optimal solvent environment for maximizing fluorescence[4].
-
Protocol 3: Investigating pH Effects on Fluorescence Intensity
-
Objective: To evaluate the effect of pH on the fluorescence of your this compound fluorophore.
-
Methodology:
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to pH 10).
-
Prepare a stock solution of your fluorophore.
-
Add a small, constant amount of the fluorophore stock solution to each buffer to create a series of samples with constant fluorophore concentration but varying pH.
-
Using a spectrofluorometer, measure the fluorescence emission spectrum for each sample under constant instrument settings.
-
Plot the maximum fluorescence intensity versus pH. This will identify the optimal pH range for your fluorophore and provide insights into the pKa of its excited state[21].
-
Visualizations
References
- 1. static.horiba.com [static.horiba.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. trepo.tuni.fi [trepo.tuni.fi]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of halide ions on the fluorescence properties of this compound in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Improving the quantum yields of fluorophores by inhibiting twisted intramolecular charge transfer using electron-withdrawing group-functionalized piperidine auxochromes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Improving the Brightness of Pyronin Fluorophore Systems through Quantum-Mechanical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: a turn-on fluorescent probe for preferential solvation in binary solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 19. beilstein-archives.org [beilstein-archives.org]
- 20. beilstein-journals.org [beilstein-journals.org]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
The Evolving Landscape of Antimalarial Therapeutics: A Comparative Analysis of 3-Aminoquinolines
For Immediate Release
In the global fight against malaria, the quest for effective and resilient chemotherapeutics is a perpetual endeavor. While artemisinin-based combination therapies (ACTs) remain the cornerstone of treatment for uncomplicated Plasmodium falciparum malaria, the emergence of parasite resistance necessitates a continued exploration of alternative drug candidates.[1][2] This guide provides a comparative analysis of 3-aminoquinoline-based antimalarials, evaluating their efficacy against established treatments and detailing the experimental frameworks used to validate their performance. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel antimalarial agents.
Mechanism of Action: A Look into the Parasite's Food Vacuole
The primary mechanism of action for quinoline-based antimalarials, including the 3-aminoquinolines, is the disruption of hemoglobin digestion within the parasite's acidic food vacuole. The parasite detoxifies the heme byproduct of hemoglobin breakdown by polymerizing it into hemozoin. Quinolines are thought to accumulate in the food vacuole and interfere with this polymerization process, leading to a buildup of toxic free heme that ultimately kills the parasite.[3][4]
Comparative Efficacy of this compound Derivatives
The following tables summarize the in vitro and in vivo efficacy of selected this compound derivatives compared to standard antimalarials like chloroquine (CQ) and artemisinin-based therapies.
In Vitro Activity against P. falciparum Strains
The in vitro efficacy of antimalarial compounds is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of parasite growth.
| Compound | P. falciparum Strain | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Fold Difference |
| AQ-13 | CQ-Resistant | - | Chloroquine | - | Active against CQ-resistant strains |
| Ferroquine | CQ-Resistant | - | Chloroquine | - | Effective against resistant strains |
| Adamantane Aminoquinoline 1 | Dd2 (CQ-Resistant) | High (low in vitro effect) | - | - | - |
| Adamantane Aminoquinoline 2 | Dd2 (CQ-Resistant) | No in vitro effect | - | - | - |
| Compound 18 (4-aminoquinoline derivative) | W2 (CQ-Resistant) | 5.6 | Chloroquine | 382 | ~68x more potent |
| Compound 4 (4-aminoquinoline derivative) | W2 (CQ-Resistant) | 17.3 | Chloroquine | 382 | ~22x more potent |
| Compound 3e (4-aminoquinoline derivative) | K1 (CQ-Resistant) | 1.0 | Chloroquine | 36 | 36x more potent |
Data compiled from multiple sources.[5][6][7][8][9]
In Vivo Efficacy in Murine Models
In vivo studies in animal models, such as the P. berghei-infected mouse model, are crucial for evaluating a drug's efficacy in a whole organism.
| Compound | Mouse Model | Dosage | Outcome |
| Adamantane Aminoquinoline 1 | P. berghei ANKA | Not Specified | 100% survival and parasite clearance |
| Adamantane Aminoquinoline 2 | P. berghei ANKA | Not Specified | 100% survival and parasite clearance |
| Compound 3d (4-aminoquinoline derivative) | P. berghei ANKA | 5 mg/kg (oral) | 47% reduction in parasitemia on day 7 |
Data compiled from multiple sources.[9][10]
Standard Experimental Protocols
The validation of antimalarial efficacy relies on standardized and reproducible experimental protocols. Below are methodologies for key in vitro and in vivo assays.
In Vitro Susceptibility Testing: Lactate Dehydrogenase (LDH) Assay
This assay measures the activity of parasite-specific lactate dehydrogenase as an indicator of parasite viability.
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: Test compounds are serially diluted in 96-well microplates.
-
Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 72 hours.
-
LDH Assay: The plates are frozen and thawed to lyse the erythrocytes. Malstat reagent and NBT/PES solution are added, and the absorbance is measured at 650 nm.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy Testing: 4-Day Suppressive Test (Thompson Test)
This is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a rodent malaria model.[11]
-
Infection: C57BL/6 mice are infected intraperitoneally with Plasmodium berghei ANKA strain.
-
Treatment: The test compounds are administered orally to groups of mice for four consecutive days, starting 2 hours post-infection. A control group receives the vehicle alone.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears. Survival of the mice is recorded daily.
-
Endpoint: The efficacy of the compound is determined by the reduction in parasitemia compared to the control group and the prolongation of survival time.
Comparison with Alternative Antimalarials
The current first-line treatment for uncomplicated P. falciparum malaria is Artemisinin-based Combination Therapy (ACT).[1] Other alternatives in development or use include other quinoline derivatives and novel compounds with different mechanisms of action.
| Drug Class/Compound | Key Advantages | Key Disadvantages |
| Artemisinin-based Combination Therapies (ACTs) | High efficacy, rapid parasite clearance.[1][12] | Emergence of artemisinin resistance, shorter half-life of artemisinin component.[1][2] |
| Ferroquine (4-aminoquinoline) | Active against chloroquine-resistant strains, longer half-life than artemisinin derivatives.[13] | Requires a partner drug for enhanced efficacy.[6] |
| Tafenoquine (8-aminoquinoline) | Effective against liver stages (hypnozoites) of P. vivax, single-dose radical cure.[13][14] | Risk of hemolysis in G6PD-deficient patients.[13][14] |
| DSM265 | Novel mechanism of action (inhibits pyrimidine biosynthesis). | Still in clinical development, safety in pregnancy not yet established.[13] |
Conclusion
This compound-based antimalarials and their derivatives continue to be a promising area of research in the fight against malaria. While some compounds show excellent in vitro potency against resistant parasite strains, others demonstrate remarkable in vivo efficacy despite poor in vitro activity, suggesting the important role of metabolites.[7][10] The data presented here underscores the importance of a multifaceted approach to drug discovery, employing a battery of in vitro and in vivo assays to identify and validate promising new candidates. As resistance to current therapies continues to spread, the development of novel quinoline-based compounds, potentially as part of new combination therapies, will be crucial for maintaining effective control and moving towards the goal of malaria eradication.
References
- 1. Artemisinin-based combination therapies: a vital tool in efforts to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. who.int [who.int]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Secure Verification [cherry.chem.bg.ac.rs]
- 8. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mmv.org [mmv.org]
- 12. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Alternatives to currently used antimalarial drugs: in search of a magic bullet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3-Aminoquinoline and Sinapinic Acid as MALDI Matrices
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Matrix for Your MALDI-MS Analysis
In the realm of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical determinant of experimental success. The matrix facilitates the gentle ionization of analyte molecules, directly impacting signal intensity, data quality, and overall sensitivity. This guide provides an objective, data-driven comparison of two prominent MALDI matrices: 3-Aminoquinoline (3-AQ) and sinapinic acid (SA). While sinapinic acid is a well-established, go-to matrix for protein analysis, this compound, often used as a co-matrix, has carved out a significant niche in the analysis of specific classes of biomolecules, particularly those with post-translational modifications.
Performance Characteristics at a Glance
Sinapinic acid is widely recognized as the matrix of choice for the analysis of high-mass peptides and intact proteins, typically those with a molecular weight greater than 3,500 Da.[1] Its "soft" ionization properties impart less internal energy to analyte molecules, which minimizes in-source fragmentation and preserves the integrity of the molecular ion.[2] This results in cleaner spectra and improved signal-to-noise ratios for large molecules.[2]
Conversely, this compound has demonstrated exceptional performance in the analysis of glycans and glycopeptides, where it can function as both a matrix and a derivatizing agent.[3] When used as a liquid matrix, often in combination with α-cyano-4-hydroxycinnamic acid (CHCA) or p-coumaric acid (CA), 3-AQ can significantly enhance sensitivity, with reported increases of 1- to 1000-fold compared to conventional matrices like 2,5-dihydroxybenzoic acid (2,5-DHB).[4] This enhancement is particularly notable for phosphorylated and glycosylated peptides, where 3-AQ helps to suppress the dissociation of labile modifications.[4]
Quantitative Performance Data
The following tables summarize the key performance characteristics of this compound (as a co-matrix) and sinapinic acid based on available experimental data. It is important to note that the optimal matrix and performance will vary depending on the analyte, sample purity, and instrumentation.
Table 1: Performance of this compound (in combination with other matrices) for Glycopeptides and Phosphopeptides
| Analyte Type | Co-Matrix | Fold Increase in Sensitivity (Compared to conventional matrices) | Key Advantages |
| Glycopeptides | p-Coumaric Acid (CA) | 1 to 1000-fold | Suppresses dissociation of labile sialic acids.[4] |
| Carbohydrates | p-Coumaric Acid (CA) | 1 to 1000-fold | Reduces fragmentation of neutral carbohydrates.[4] |
| Phosphopeptides | p-Coumaric Acid (CA) | 1 to 1000-fold | Suppresses dissociation of phosphate groups.[4] |
| Glycopeptides | α-Cyano-4-hydroxycinnamic acid (CHCA) | - | Improves peptide sequence coverage.[5] |
Table 2: Performance of Sinapinic Acid for Peptides and Proteins
| Analyte Mass Range | Signal Intensity | Signal-to-Noise Ratio | Ionization Characteristics | Common Applications |
| > 3,500 Da | High | Good for high-mass analytes | "Soft" ionization, minimal fragmentation[2] | Intact protein analysis, high molecular weight peptides[1][6] |
| < 3,500 Da | Moderate | Lower for low-mass peptides | Can be less efficient for smaller peptides[1] | - |
Experimental Protocols
Accurate and reproducible MALDI-MS results are contingent on meticulous sample preparation. Below are detailed protocols for the use of this compound/p-Coumaric Acid liquid matrix and a standard sinapinic acid matrix.
Protocol 1: this compound/p-Coumaric Acid (3-AQ/CA) Liquid Matrix for Glycopeptide and Phosphopeptide Analysis
This protocol is adapted for enhanced sensitivity and preservation of post-translational modifications.[4]
Materials:
-
This compound (3-AQ)
-
p-Coumaric Acid (CA)
-
Acetonitrile (ACN), proteomics grade
-
Ultrapure water
-
Analyte sample (glycopeptides or phosphopeptides)
Procedure:
-
Matrix Solution Preparation:
-
Prepare a saturated solution of p-Coumaric Acid (CA) in a 1:1 (v/v) mixture of acetonitrile and ultrapure water.
-
Add this compound (3-AQ) to the saturated CA solution at a concentration of 30 mg/mL.
-
Vortex the solution thoroughly to ensure complete dissolution. This forms the 3-AQ/CA liquid matrix.
-
-
Sample Preparation:
-
Dilute the analyte sample to the desired concentration in ultrapure water or a compatible solvent.
-
-
MALDI Plate Spotting (Dried Droplet Method):
-
Mix the analyte solution and the 3-AQ/CA liquid matrix solution in a 1:1 (v/v) ratio directly on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature before analysis.
-
Protocol 2: Sinapinic Acid (SA) Matrix for Protein Analysis
This is a widely used standard protocol for the analysis of intact proteins.[7]
Materials:
-
Sinapinic Acid (SA), high purity
-
Acetonitrile (ACN), proteomics grade
-
Trifluoroacetic acid (TFA), proteomics grade
-
Ultrapure water
-
Protein sample
Procedure:
-
Matrix Solution Preparation:
-
Prepare a 10 mg/mL solution of sinapinic acid in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid in ultrapure water (v/v/v).[7]
-
Vortex the solution vigorously to ensure the matrix is fully dissolved. A saturated solution with some undissolved matrix at the bottom is acceptable.[8]
-
-
Sample Preparation:
-
Dissolve the protein sample in a suitable solvent (e.g., 0.1% TFA in water) to the desired concentration.
-
-
MALDI Plate Spotting (Dried Droplet Method):
Visualizing the Workflow and Decision Process
To further clarify the experimental process and the logic for choosing between these two matrices, the following diagrams are provided.
Experimental workflows for 3-AQ/CA and SA matrices.
Decision tree for selecting between 3-AQ and SA.
Conclusion
The selection between this compound and sinapinic acid as a MALDI matrix is fundamentally guided by the nature of the analyte. For routine analysis of intact proteins and high molecular weight peptides, sinapinic acid remains the industry standard due to its "soft" ionization properties that minimize fragmentation and yield high-quality spectra.[2][6]
However, for the specialized analysis of glycans, glycopeptides, and phosphopeptides, this compound, particularly when used as a liquid co-matrix, offers significant advantages. Its ability to act as a derivatizing agent and suppress the fragmentation of labile post-translational modifications can lead to dramatic increases in sensitivity and more comprehensive analytical results.[4][5] Therefore, a thoughtful consideration of the analyte's properties is paramount to harnessing the full potential of MALDI-MS in proteomics and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound acting as matrix and derivatizing agent for MALDI MS analysis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound/p-coumaric acid as a MALDI matrix for glycopeptides, carbohydrates, and phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of mass spectrometry analysis of glycoproteins by MALDI-MS using this compound/α-cyano-4-hydroxycinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General Method for MALDI-MS Analysis of Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. proteochem.com [proteochem.com]
- 8. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
3-Aminoquinoline vs. Alternative Fluorescent Probes: A Comparative Guide for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cellular imaging, the selection of an appropriate fluorescent probe is critical for obtaining accurate and reproducible data. This guide provides a comprehensive and objective comparison of 3-Aminoquinoline (3-AQ) with other commonly used fluorescent probes for various cellular applications, including the measurement of intracellular pH, viscosity, and metal ion concentration. The performance of these probes is benchmarked using available experimental data, and detailed methodologies for key experiments are provided to assist researchers in making informed decisions for their specific imaging needs.
Data Presentation: A Comparative Analysis of Photophysical Properties
The efficacy of a fluorescent probe is determined by its photophysical properties. The following tables summarize key quantitative data for this compound and a selection of established fluorescent probes. It is important to note that properties such as quantum yield can be highly dependent on the solvent and local cellular environment.
Table 1: General Photophysical Properties
| Property | This compound (Derivatives) | Fluorescein | BCECF | DCVJ | Fura-2 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Data not available | ~70,000 - 92,300[1] | ~90,000[2] | ~36,000[3] | ~30,000 |
| Fluorescence Quantum Yield (Φf) | ~0.12–0.85 (in various organic solvents)[4] | ~0.9[1] | Data not available | Can increase up to 30-fold in viscous media[3][5] | 0.23 (Ca²⁺-free), 0.49 (Ca²⁺-bound)[6] |
| Photostability | Moderate (inferred) | Prone to photobleaching[1][5] | Moderate | Moderate | Ratiometric properties minimize photobleaching effects |
Table 2: Application-Specific Properties
| Application | Probe | Key Parameter | Value |
| pH Sensing | This compound | pKa | ~5.0-5.7[3] |
| BCECF | pKa | ~6.97-7.0[7][8] | |
| Viscosity Sensing | DCVJ | Fluorescence Enhancement | Up to 30-fold increase with viscosity[3][5] |
| Ca²⁺ Imaging | Fura-2 | Kd for Ca²⁺ | ~145 nM |
Signaling Pathways and Mechanisms of Action
The fluorescence response of these probes is governed by distinct chemical and physical principles. Understanding these mechanisms is crucial for accurate data interpretation.
This compound: A Versatile Sensor
This compound's fluorescence is sensitive to its local environment. Its utility as a pH sensor stems from the protonation and deprotonation of its amino and quinoline nitrogen atoms, which alters its electronic structure and, consequently, its fluorescence properties. While the precise mechanisms for its use as a viscosity and metal ion sensor in cellular contexts are less well-documented, they are thought to involve changes in intramolecular charge transfer (ICT) and chelation-enhanced fluorescence, respectively.
Figure 1: Simplified mechanism of pH sensing by this compound.
BCECF for Intracellular pH
BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) is a ratiometric pH indicator. Its fluorescence excitation spectrum shifts with pH, allowing for the ratio of fluorescence intensities at two different excitation wavelengths to be used for accurate pH determination, minimizing effects of probe concentration and photobleaching.
Figure 2: Ratiometric pH sensing mechanism of BCECF.
DCVJ for Cellular Viscosity
DCVJ (9-(2,2-dicyanovinyl)julolidine) is a molecular rotor. In low viscosity environments, intramolecular rotation leads to non-radiative decay and low fluorescence. In viscous environments, this rotation is hindered, leading to a significant increase in fluorescence quantum yield.
Figure 3: Mechanism of viscosity sensing by DCVJ.
Fura-2 for Intracellular Calcium
Fura-2 is a ratiometric calcium indicator. Its excitation spectrum shifts upon binding to Ca²⁺. The ratio of fluorescence emission at ~510 nm when excited at ~340 nm (Ca²⁺-bound) and ~380 nm (Ca²⁺-free) provides a quantitative measure of intracellular calcium concentration.
Figure 4: Ratiometric calcium sensing mechanism of Fura-2.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of fluorescent probes. Below are generalized protocols for the comparator dyes, which can be adapted for specific cell types and experimental conditions.
General Workflow for Cellular Imaging
Figure 5: General experimental workflow for cellular imaging.
Protocol 1: Intracellular pH Measurement Using BCECF-AM
Objective: To measure intracellular pH in cultured cells using the fluorescent probe BCECF-AM.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
BCECF-AM (acetoxymethyl ester) stock solution (1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Nigericin and high-potassium buffer for calibration (optional)
-
Fluorescence microscope with appropriate filter sets (Excitation: ~490 nm and ~440 nm; Emission: ~535 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on an appropriate imaging substrate.
-
Probe Loading:
-
Prepare a fresh loading solution of 2-5 µM BCECF-AM in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Incubate the cells with the BCECF-AM loading solution for 20-30 minutes at 37°C.
-
-
Washing:
-
Remove the loading solution and wash the cells twice with warm HBSS to remove extracellular dye.
-
Add fresh HBSS to the cells for imaging.
-
-
Image Acquisition:
-
Place the dish on the microscope stage.
-
Acquire fluorescence images by alternating excitation between ~490 nm and ~440 nm and collecting the emission at ~535 nm.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at the two excitation wavelengths for each cell or region of interest.
-
If calibration is performed, generate a calibration curve by plotting the fluorescence ratio against known pH values and use it to convert the experimental ratios to intracellular pH.
-
Protocol 2: Cellular Viscosity Measurement Using DCVJ
Objective: To qualitatively assess changes in intracellular viscosity using the fluorescent probe DCVJ.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
DCVJ stock solution (1 mM in DMSO)
-
Physiological buffer (e.g., HBSS)
-
Fluorescence microscope with appropriate filter set (Excitation: ~455 nm; Emission: ~500 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Probe Loading:
-
Prepare a loading solution of 1-5 µM DCVJ in physiological buffer.
-
Incubate cells with the DCVJ solution for 15-30 minutes at 37°C.
-
-
Washing:
-
Wash the cells twice with fresh buffer to remove unbound probe.
-
-
Image Acquisition:
-
Acquire fluorescence images using the appropriate filter set.
-
-
Data Analysis:
-
Analyze the fluorescence intensity in different cellular compartments or under different experimental conditions. An increase in fluorescence intensity suggests an increase in local viscosity. For quantitative measurements, fluorescence lifetime imaging (FLIM) is recommended.
-
Protocol 3: Intracellular Calcium Imaging Using Fura-2 AM
Objective: To measure intracellular calcium concentrations using the ratiometric fluorescent probe Fura-2 AM.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Fura-2 AM stock solution (1 mM in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Physiological buffer (e.g., HBSS)
-
Fluorescence microscope with appropriate filter sets (Excitation: ~340 nm and ~380 nm; Emission: ~510 nm)
-
Ionomycin and EGTA for calibration (optional)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Probe Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM in physiological buffer. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.
-
Incubate cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing and De-esterification:
-
Wash the cells twice with fresh buffer.
-
Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester.[3]
-
-
Image Acquisition:
-
Acquire fluorescence images by alternating excitation between ~340 nm and ~380 nm and collecting the emission at ~510 nm.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (340/380) for each cell.
-
Use the Grynkiewicz equation to convert the ratio values to absolute calcium concentrations, if a calibration is performed.
-
Conclusion
The choice of a fluorescent probe is a critical decision in experimental design. This compound presents a versatile scaffold with potential applications in sensing various intracellular parameters. However, for well-established and quantitative measurements of intracellular pH, viscosity, and calcium, probes like BCECF, DCVJ, and Fura-2, respectively, offer robust and well-documented alternatives. This guide provides a framework for comparing these probes and selecting the most appropriate tool for your specific research needs. Further characterization of this compound's photophysical properties and the development of standardized cellular imaging protocols will be crucial for its broader adoption in the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. interchim.fr [interchim.fr]
- 4. rsc.org [rsc.org]
- 5. Fluorescent Probe DCVJ Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a turn-on fluorescent probe for preferential solvation in binary solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 3-Aminoquinoline Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Among these, 3-aminoquinoline derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anticancer, antimicrobial, and antimalarial activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data, detailed protocols, and visual representations of key concepts.
Anticancer Activity of this compound Derivatives
Recent studies have highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. The substitution pattern on the quinoline core and the amino group at the 3-position plays a crucial role in determining their anticancer potency.
A series of 3-quinoline derivatives were synthesized and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line.[1] The core structure involves an acrylamide or a related moiety attached to the 3-amino group. The SAR studies revealed that the nature of the substituent on the aromatic ring of the acrylamide chain significantly influences the cytotoxic activity.
| Compound ID | R Group (Substituent on Acrylamide Moiety) | IC50 (µmol/L) against MCF-7 |
| 11 | 2-Cyano-3-(4-hydroxy-3-methoxyphenyl) | 29.8 |
| 12 | 3-Oxo-3H-benzo[f]chromene-2-carboxamide | 39.0 |
| 13 | 2-Cyano-3-(4-fluorophenyl) | 40.0 |
| 14 | 2-Cyano-5-(4-(dimethylamino)phenyl)penta-2,4-dienamide | 40.4 |
| Doxorubicin | (Positive Control) | Not explicitly stated in the excerpt |
Table 1: Cytotoxic Activity of this compound Derivatives against MCF-7 Breast Cancer Cell Line. [1]
The data suggests that the presence of a 4-hydroxy-3-methoxyphenyl group (Compound 11 ) confers the highest potency among the tested derivatives. This highlights the importance of specific electronic and steric factors of the substituents in the interaction with the biological target.
Logical Relationship in SAR Studies
Caption: Logical workflow for a typical Structure-Activity Relationship (SAR) study.
Antimicrobial Activity of this compound Derivatives
The quest for novel antimicrobial agents to combat drug-resistant pathogens has led to the exploration of various heterocyclic compounds, including this compound derivatives. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase.
While specific quantitative data for a series of this compound derivatives' antimicrobial activity is not detailed in the provided search results, the general importance of the quinoline scaffold in antimicrobial drug discovery is well-established.[2][3][4] The development of novel quinoline derivatives often involves hybridizing the quinoline core with other pharmacophores to enhance activity and overcome resistance.[5]
General Experimental Workflow for Antimicrobial Screening
Caption: High-level experimental workflow for the antimicrobial evaluation of novel compounds.
Antimalarial Activity of this compound Derivatives
The quinoline core is central to many antimalarial drugs, with chloroquine being a notable example. While 4-aminoquinolines have been extensively studied, this compound derivatives also represent a potential avenue for the development of new antimalarial agents. The mechanism of action of many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite.
Putative Signaling Pathway Inhibition by Quinolines
Caption: Conceptual diagram of signaling pathways potentially targeted by this compound derivatives.
Experimental Protocols
In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
-
Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
The plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The medium from the cell plates is replaced with the medium containing the compounds at various concentrations. A vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin) are included.
4. Incubation:
-
The plates are incubated for a further 48-72 hours.
5. MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for 3-4 hours.
-
The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).
6. Data Analysis:
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[8]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Inoculum:
-
Bacterial strains are grown on an appropriate agar medium.
-
A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted to the final inoculum concentration.
2. Preparation of Compound Dilutions:
-
The this compound derivatives are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).
3. Inoculation:
-
Each well is inoculated with the standardized bacterial suspension.
-
A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
4. Incubation:
-
The plates are incubated at 37°C for 18-24 hours.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]
Conclusion
The structure-activity relationship studies of this compound derivatives reveal that modifications at various positions of the quinoline ring and the 3-amino group can significantly impact their biological activities. For anticancer activity, the nature of the substituent on the side chain attached to the 3-amino group is a key determinant of potency. While detailed SAR tables for antimicrobial and antimalarial activities of 3-aminoquinolines are less prevalent in the initial literature screen, the general principles of quinoline-based drug design suggest that this scaffold holds considerable promise. Further systematic synthesis and biological evaluation are warranted to fully explore the therapeutic potential of this class of compounds.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
3-Aminoquinoline in Oncology: A Comparative Analysis of Preclinical Anticancer Activity
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer activity of 3-aminoquinoline derivatives, supported by experimental data from in vitro and in vivo studies. While this compound serves as a crucial scaffold in medicinal chemistry, preclinical anticancer research has predominantly focused on its derivatives. This guide summarizes the available data on these derivatives to offer insights into their therapeutic potential.
In Vitro Anticancer Activity: A Comparative Look
The anticancer potential of this compound derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
Below is a summary of the in vitro cytotoxicity of various this compound derivatives compared to the standard chemotherapeutic agent, doxorubicin. It is important to note that data for the unsubstituted this compound is limited in publicly available research, and therefore, this comparison relies on the activity of its derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 | 29.8 | Doxorubicin | MCF-7 | 5.2 |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzo[f]chromene-2-carboxamide | MCF-7 | 39.0 | Doxorubicin | MCF-7 | 5.2 |
| 2-Cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 | 40.0 | Doxorubicin | MCF-7 | 5.2 |
| 2-Cyano-5-(4-(dimethylamino)phenyl)-N-(quinolin-3-yl)penta-2,4-dienamide | MCF-7 | 40.4 | Doxorubicin | MCF-7 | 5.2 |
| lH-pyrazolo[3,4-b]quinolin-3-amine derivative (QTZ05) | HCT-116 | 2.3 - 10.2 | - | - | - |
In Vivo Validation: Evidence from Preclinical Models
The in vivo anticancer efficacy of this compound derivatives has been investigated in xenograft animal models. In these studies, human cancer cells are implanted into immunodeficient mice, which then receive treatment with the test compound. Tumor growth inhibition is the primary endpoint to assess the compound's effectiveness.
One study reported that a tailored quinoline derivative (compound 12) demonstrated a dose-dependent inhibition of tumor growth by 58.8% at a dose of 100 mg/kg in a human colon cancer xenograft model in nude mice[1]. Another study involving a quinoline-based chalcone derivative (compound 72) showed it was well-tolerated in athymic nude mice at a dose of 150 mg/kg, suggesting a favorable in vivo safety profile[2].
Mechanism of Action: Unraveling the Signaling Pathways
The anticancer effects of quinoline derivatives are attributed to their ability to modulate various signaling pathways involved in cell proliferation, survival, and apoptosis. A key pathway implicated is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.
Aminoquinolines have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and the induction of apoptosis. Furthermore, some derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.
Below are diagrams illustrating the experimental workflow for assessing anticancer activity and the proposed signaling pathway of this compound derivatives.
Caption: General experimental workflow for in vitro and in vivo validation.
Caption: Proposed PI3K/Akt/mTOR signaling pathway inhibition.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, Bcl-2, Bax, Caspase-3) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., HCT-116) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives the this compound derivative via a suitable route of administration (e.g., intraperitoneal or oral) at a specific dose and schedule.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.
Disclaimer: The information provided in this guide is for research and informational purposes only. The anticancer activity and mechanisms described are based on preclinical studies of this compound derivatives and may not be representative of the parent this compound compound itself. Further research is needed to fully elucidate the therapeutic potential of this compound and its derivatives.
References
A Comparative Analysis of 3-Aminoquinoline and 8-Aminoquinoline Derivatives: Unveiling Their Therapeutic Potential
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar pharmacophores is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparative analysis of 3-aminoquinoline and 8-aminoquinoline derivatives, focusing on their synthesis, chemical properties, and critically, their biological activities. By presenting available experimental data, detailed protocols, and mechanistic insights, this document aims to serve as a valuable resource for advancing drug discovery efforts.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The position of the amino substituent on this bicyclic heterocycle dramatically influences the molecule's physicochemical properties and its interaction with biological targets. This analysis delves into the distinct profiles of this compound and 8-aminoquinoline derivatives, highlighting their respective strengths and weaknesses across various therapeutic areas, including their roles as antimalarial, anticancer, and antimicrobial agents.
Chemical Properties and Synthesis: A Tale of Two Isomers
The electronic and steric environments of the amino group in this compound and 8-aminoquinoline are fundamentally different, which dictates their reactivity and synthetic accessibility. The 3-amino group is positioned in the pyridine ring, influencing its basicity and nucleophilicity, while the 8-amino group resides on the benzene ring, with its properties modulated by the adjacent nitrogen-containing ring.
Synthesis of this compound Derivatives: The synthesis of this compound derivatives often involves the construction of the quinoline ring system with the amino group already in place or introduced at a later stage. A common strategy involves the reaction of this compound with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to generate amide or sulfonamide derivatives. For instance, benzenesulphonamide derivatives of this compound can be synthesized through the reaction of this compound with substituted benzenesulphonyl chlorides.[1]
Synthesis of 8-Aminoquinoline Derivatives: The synthesis of the 8-aminoquinoline core can be achieved through methods like the Skraup or Friedländer synthesis, followed by nitration and subsequent reduction of the nitro group to an amine.[2] Alternatively, direct amination of 8-chloroquinoline can be employed.[3] A widely used synthetic route for derivatives like primaquine involves the condensation of 8-amino-6-methoxyquinoline with a suitable side chain.[4] More advanced methods, such as copper-catalyzed C5-H bromination and difluoromethylation, allow for further functionalization of the 8-aminoquinoline scaffold.[5]
Comparative Biological Activities
While both classes of compounds exhibit a broad spectrum of biological activities, their potency and mechanisms of action often diverge significantly.
Antimalarial Activity
8-Aminoquinolines are renowned for their unique activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, a crucial feature for preventing malaria relapse.[6][7] In contrast, the antimalarial potential of this compound derivatives is less established and appears to be more focused on the blood stages of the parasite.
8-Aminoquinoline Derivatives: Primaquine, the prototypical 8-aminoquinoline, and the more recent tafenoquine are mainstays in antimalarial therapy for their radical curative properties.[3][7] Their mechanism of action is believed to involve metabolic activation by host enzymes (like CYP2D6) into reactive metabolites that generate reactive oxygen species (ROS), leading to oxidative damage in the parasite.[5][8] However, this same mechanism is linked to hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a significant limitation to their use.[8][9]
This compound Derivatives: While not as prominent as their 8-amino counterparts in antimalarial drug development, some this compound derivatives have shown activity against the blood stages of Plasmodium falciparum. Their mechanism is less understood but may involve interference with parasite growth and proliferation within red blood cells.
| Derivative Class | Compound Example | Target Stage | Mechanism of Action | Key Limitation |
| This compound | Substituted amides/sulfonamides | Blood stages (schizonts) | Not well-defined, potential interference with parasite growth | Limited data on efficacy and spectrum of activity |
| 8-Aminoquinoline | Primaquine, Tafenoquine | Liver stages (hypnozoites), Gametocytes | Metabolic activation to ROS-generating species | Hemolytic toxicity in G6PD deficient individuals |
Anticancer Activity
Both this compound and 8-aminoquinoline derivatives have demonstrated promising anticancer activities against a range of cancer cell lines. Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
This compound Derivatives: Several studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines, including breast cancer (MCF-7). For example, certain pyrano[3,2-c]quinoline derivatives containing a 3-amino group have shown significant anticancer activity, with some compounds exhibiting IC50 values comparable to the standard drug doxorubicin.[8] The proposed mechanisms include DNA topoisomerase inhibition.[8]
8-Aminoquinoline Derivatives: 8-Aminoquinoline derivatives have also been investigated for their anticancer potential. Their ability to chelate metal ions is thought to play a role in their cytotoxic effects. Some 8-hydroxyquinoline derivatives, structurally related to 8-aminoquinolines, have shown potent anticancer activity by inducing apoptosis and cell cycle arrest.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Amino pyranoquinolinone 2a | Ehrlich Ascites Carcinoma (EAC) | 31.1 | [8] |
| 3-Amino pyranoquinolinone 2b | Ehrlich Ascites Carcinoma (EAC) | 29.2 | [8] |
| 3-Amino pyranoquinolinone 2c | Ehrlich Ascites Carcinoma (EAC) | 27.7 | [8] |
| Doxorubicin (Reference) | Ehrlich Ascites Carcinoma (EAC) | 39.5 | [8] |
| 8-Hydroxyquinoline derivative | Varies | Varies | - |
Antimicrobial Activity
The quinoline core is a well-established scaffold for antimicrobial agents. Both 3-amino and 8-amino derivatives have been explored for their activity against a variety of bacterial and fungal pathogens.
This compound Derivatives: Schiff bases derived from 5-aminoquinoline (an isomer of 3- and 8-aminoquinoline) have demonstrated good antimicrobial activity against various bacterial and fungal strains.[10] The antimicrobial potential of this compound derivatives is an active area of research.
8-Aminoquinoline Derivatives: 8-Aminoquinoline and its metal complexes have shown a wide range of antimicrobial activities.[9] For instance, copper complexes of 8-aminoquinoline-uracil derivatives have exerted antimicrobial effects against Gram-negative bacteria.[9]
| Derivative Class | Organism | Activity (MIC/Zone of Inhibition) | Reference |
| 5-Aminoquinoline Schiff Base 3e | X. Campertris | 20 mm inhibition zone | [10] |
| 5-Aminoquinoline Schiff Base 3e | S. Aureus | 25 mm inhibition zone | [10] |
| 8-Aminoquinoline-Cu-5Iu complex | P. shigelloides | Active | [9] |
| 8-Aminoquinoline-Cu-5Nu complex | S. dysenteriae | Active | [9] |
Note: The data presented is for different derivatives and against different microbial strains, highlighting the broad antimicrobial potential within the aminoquinoline class.
Experimental Protocols
To facilitate reproducibility and further research, detailed methodologies for key experiments are provided below.
In Vitro Antimalarial Assay ([3H]-Hypoxanthine Incorporation Assay)
This method assesses the ability of a compound to inhibit the growth of P. falciparum in vitro by measuring the incorporation of radiolabeled hypoxanthine, a crucial precursor for parasite nucleic acid synthesis.
-
Parasite Culture: P. falciparum strains (e.g., 3D7 for chloroquine-sensitive and Dd2 for chloroquine-resistant) are maintained in continuous culture in human erythrocytes at 3-5% hematocrit in RPMI-1640 medium supplemented with human serum and incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: Test compounds are serially diluted in culture medium and added to 96-well plates.
-
Inoculation: Parasitized red blood cells (primarily ring stages at ~0.5% parasitemia) are added to each well.
-
Radiolabeling: After 24 hours of incubation, [3H]-hypoxanthine is added to each well.
-
Incubation and Harvesting: The plates are incubated for another 24 hours. The cells are then harvested onto glass fiber filters, and the radioactivity incorporated into the parasite nucleic acids is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by comparing the radioactivity in treated wells to that in untreated control wells.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli or S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key pathways and experimental processes.
Caption: Mechanism of action of 8-aminoquinoline antimalarials.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The comparative analysis of this compound and 8-aminoquinoline derivatives reveals two classes of compounds with distinct yet significant therapeutic potential. 8-Aminoquinolines remain indispensable for their unique activity against latent malaria, despite their well-documented toxicity concerns. 3-Aminoquinolines, on the other hand, are emerging as a versatile scaffold for the development of anticancer and antimicrobial agents.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of these two classes of isomers under standardized conditions. Such studies would be invaluable for elucidating the precise structure-activity relationships that govern their differential biological effects. Future research should focus on synthesizing and screening libraries of both 3- and 8-aminoquinoline derivatives against a wide panel of biological targets to build a more comprehensive and directly comparable dataset. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by this compound derivatives will be crucial for their rational design and optimization as therapeutic agents. By continuing to explore the rich chemical space of aminoquinolines, the scientific community can unlock new avenues for the treatment of infectious diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 6. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Pharmacology of 8-aminoquinolines. | Semantic Scholar [semanticscholar.org]
- 10. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to the Cross-Reactivity of 3-Aminoquinoline-Based Fluorescent Sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity and performance of 3-aminoquinoline-based fluorescent sensors. By presenting objective comparisons with alternative sensing technologies and detailed experimental data, this document serves as a valuable resource for researchers and professionals in drug development and scientific investigation. The information compiled herein is designed to facilitate the selection and application of these sensors in various analytical contexts.
Performance Comparison of this compound-Based Sensors
The utility of a fluorescent sensor is fundamentally determined by its selectivity—the ability to respond to a specific analyte in a complex sample matrix. Cross-reactivity, the sensor's response to non-target analytes, is a critical parameter that can influence the accuracy and reliability of experimental results. This compound and its derivatives have emerged as a versatile scaffold in the design of fluorescent sensors, particularly for the detection of metal ions. Their performance, however, must be carefully evaluated against potential interfering species.
Metal Ion Detection
This compound-based sensors have been extensively developed for the detection of various metal ions. The tables below summarize the performance of several such sensors, highlighting their limits of detection (LOD), binding constants, and observed interferences.
Table 1: Performance of this compound-Based Sensors for Ferric Iron (Fe³⁺) Detection
| Sensor/Probe Name | Limit of Detection (LOD) | Binding Constant (K) | Major Interfering Ions | Reference |
| DQC (1,3-dioxoisoindolin-2-yl quinoline-2-carboxylate) | 9.9 x 10⁻⁸ M (UV-vis), 16 x 10⁻⁸ M (fluorescence) | 0.71 x 10² M⁻¹ (UV-vis), 0.77 x 10² M⁻¹ (fluorescence) | Not specified | [1] |
| TQA (2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy) acetyl)acetohydrazide) | 0.16841 µM | 2.767 × 10³ M⁻¹ | No significant interference from common metal ions | |
| Sensor 1 (unspecified quinoline derivative) | 8.67 x 10⁻⁵ M | 4.28 x 10² M⁻¹ | Minimal interference from Na⁺, Ca²⁺, Hg²⁺ | [2] |
Table 2: Performance of this compound-Based Sensors for Other Metal Ions
| Sensor/Probe Name | Target Ion | Limit of Detection (LOD) | Binding Constant (K) | Major Interfering Ions | Reference |
| ANQ (5-((anthracen-9-ylmethylene) amino)quinolin-10-ol) | Pb²⁺ / Al³⁺ | Not specified | Not specified | High selectivity against other heavy and alkali/alkaline earth metals. | [3] |
| SENS-1 (8-aminoquinoline and dipicolylamine derivative) | Zn²⁺ | 2.15 x 10⁻⁹ M | Not specified | No interference from Cadmium (Cd²⁺) | [4] |
| Unspecified Quinoline-based Schiff base | Al³⁺ | 0.18 ppm | 3.67 x 10⁵ M⁻¹ | Not specified | [5] |
Comparison with Alternative Fluorescent Probes
While this compound sensors offer significant advantages, it is crucial to compare their performance with other established classes of fluorescent probes, such as those based on rhodamine and BODIPY.
Table 3: Comparative Performance of Fluorescent Sensors for Fe³⁺ Detection
| Sensor Class | Typical Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| This compound | 10⁻⁵ to 10⁻⁸ M | Good selectivity, relatively simple synthesis. | Can be susceptible to interference from other metal ions. |
| Rhodamine | 10⁻⁷ to 10⁻⁸ M | High quantum yield, excellent photostability, often exhibit "turn-on" response.[6][7] | Can have complex synthesis, potential for non-specific binding. |
| BODIPY | ~10⁻⁷ M | Sharp emission peaks, high molar absorptivity, tunable spectral properties.[8] | Can be sensitive to solvent polarity, may require more complex synthetic routes. |
Experimental Protocols
Accurate assessment of a sensor's cross-reactivity is paramount. Fluorescence titration is the standard method for these evaluations.
Protocol for Cross-Reactivity and Selectivity Assessment using Fluorescence Titration
1. Preparation of Stock Solutions:
-
Sensor Stock Solution: Prepare a concentrated stock solution of the this compound-based sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, ethanol, or acetonitrile). The solvent should be of spectroscopic grade to minimize background fluorescence.
-
Analyte Stock Solution: Prepare a stock solution of the primary target analyte (e.g., 10 mM of Fe³⁺ from FeCl₃) in the same buffer system that will be used for the experiment (e.g., HEPES buffer, pH 7.4).
-
Interfering Ion Stock Solutions: Prepare stock solutions of a wide range of potentially interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺, Cr³⁺, Co²⁺, Ni²⁺) at the same concentration as the primary analyte stock solution.
2. Fluorescence Titration for Primary Analyte:
-
In a quartz cuvette, place a dilute solution of the sensor (e.g., 10 µM) in the chosen buffer.
-
Record the initial fluorescence spectrum of the sensor solution.
-
Incrementally add small aliquots of the primary analyte stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate (typically 1-2 minutes).
-
Record the fluorescence spectrum after each addition.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
3. Cross-Reactivity (Competition) Experiment:
-
Prepare a solution of the sensor in the buffer, as in the previous step.
-
Add a concentration of the primary analyte that produces a significant but not saturating fluorescence response (e.g., a concentration that yields ~80% of the maximum fluorescence change).
-
Record the fluorescence spectrum.
-
To this solution, add an equivalent or excess (e.g., 10-fold) concentration of each of the interfering ion stock solutions, one at a time.
-
After each addition, mix, equilibrate, and record the fluorescence spectrum.
-
A significant change in fluorescence intensity upon the addition of an interfering ion indicates cross-reactivity.
4. Data Analysis:
-
Limit of Detection (LOD): Calculate the LOD using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor solution without the analyte) and k is the slope of the linear portion of the fluorescence intensity versus analyte concentration plot.[3]
-
Binding Constant (K): For a 1:1 binding stoichiometry, the binding constant can be determined using the Benesi-Hildebrand equation by plotting 1/(F - F₀) versus 1/[Analyte], where F is the fluorescence intensity at a given analyte concentration, and F₀ is the initial fluorescence intensity of the sensor.[9]
Visualizations
Signaling Pathway of a "Turn-On" this compound-Based Sensor
Caption: Generalized signaling pathway of a 'turn-on' this compound-based sensor.
Experimental Workflow for Cross-Reactivity Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 9. rsc.org [rsc.org]
A Comparative Guide to the Synthesis of 3-Aminoquinoline: Traditional Routes vs. Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies for a Key Pharmacophore.
The 3-aminoquinoline scaffold is a privileged pharmacophore, forming the core of numerous compounds with significant therapeutic potential, including roles as kinase inhibitors and antimalarial agents.[1] The efficient and scalable synthesis of this key intermediate is therefore of paramount importance in drug discovery and development. This guide provides a comprehensive benchmark of traditional and modern synthetic routes to this compound, presenting a comparative analysis of their performance based on available experimental data. Detailed methodologies for key reactions are provided to facilitate replication and adaptation in the laboratory.
Performance Benchmark: A Head-to-Head Comparison
The synthesis of this compound can be broadly categorized into traditional multi-step classical reactions and modern, often catalytic, single-step approaches. Traditional methods, while historically significant, are often characterized by harsh reaction conditions and lower yields. In contrast, modern methods offer milder conditions, higher efficiency, and greater functional group tolerance, though they may involve more complex catalysts.
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Reaction Time | Yield (%) | Notes |
| Traditional Routes | |||||
| Skraup Synthesis (via 3-Nitroquinoline) | Aniline, Glycerol, Oxidizing Agent | H₂SO₄, FeSO₄ | Several hours | ~65-76% (for nitroquinoline) | Harsh conditions, often violent reaction. Requires subsequent reduction of the nitro group.[2] |
| Friedländer Synthesis | 2-Aminobenzaldehyde, α-Aminoacetonitrile | Base (e.g., NaOH) or Acid | Varies | Moderate to High (for derivatives) | Yields for the parent this compound are not widely reported; data is primarily for substituted derivatives.[3][4] |
| Doebner-von Miller Synthesis | Aniline, α,β-Unsaturated Aldehyde | Acid (e.g., HCl) | Varies | Moderate (for derivatives) | Primarily yields 2- and 4-substituted quinolines; less common for 3-substitution.[5][6] |
| Modern Methods | |||||
| Rhodium-Catalyzed Synthesis | 1-Sulfonyl-1,2,3-triazole, 2-Aminobenzaldehyde | [Rh₂(OAc)₄] | ~1 hour | Up to 95% (for derivatives) | Facile and efficient with low catalyst loading and good functional group compatibility.[7][8] |
| Buchwald-Hartwig Amination | 3-Bromoquinoline, Amine source | Palladium catalyst, Ligand, Base | 4-24 hours | 60-96% | Versatile for a range of amine sources, though requires a pre-functionalized quinoline.[9][10] |
Experimental Protocols: Detailed Methodologies
Rhodium-Catalyzed Synthesis of 3-Aminoquinolines
This modern approach provides a direct and efficient route to this compound derivatives.[7][8]
Materials:
-
1-Sulfonyl-1,2,3-triazole
-
2-Aminobenzaldehyde
-
Dirhodium(II) tetraacetate ([Rh₂(OAc)₄])
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a solution of 1-sulfonyl-1,2,3-triazole (0.2 mmol) in DCM (2.0 mL) is added 2-aminobenzaldehyde (0.3 mmol) and [Rh₂(OAc)₄] (1 mol%).
-
The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically around 1 hour).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired this compound derivative.
Buchwald-Hartwig Amination for this compound Synthesis
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[9]
Materials:
-
3-Bromoquinoline
-
Amine source (e.g., cyclohexane-1,2-diamine)
-
[Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))
-
(±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
NaOBu-t (Sodium tert-butoxide)
-
Toluene as solvent
Procedure:
-
A Schlenk flask is charged with 3-bromoquinoline (18 mmol), the amine (8.8 mmol), (±)-BINAP (0.35 mmol), [Pd₂(dba)₃] (0.18 mmol), and NaOBu-t (25 mmol).
-
The flask is evacuated and backfilled with argon.
-
Toluene (50 mL) is added, and the mixture is heated to 80°C for 4 hours with stirring.
-
After cooling to room temperature, diethyl ether (50 mL) is added.
-
The mixture is washed with brine (2 x 30 mL), dried over MgSO₄, and the solvent is removed under reduced pressure.
-
The product is purified by recrystallization.
Visualizing the Chemistry: Diagrams of Pathways and Workflows
To better illustrate the synthetic strategies and their biological context, the following diagrams are provided.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 3-Aminoquinoline and DHB Matrix for Glycan Analysis by MALDI-TOF MS
For Researchers, Scientists, and Drug Development Professionals
The accurate structural characterization and quantification of glycans are critical in various fields, from fundamental biological research to the development of therapeutic glycoproteins. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a cornerstone technique for glycan analysis. The choice of matrix is a pivotal factor that significantly influences the quality of the data obtained. This guide provides an objective, data-driven comparison of two commonly used matrices: 3-Aminoquinoline (3-AQ) and 2,5-dihydroxybenzoic acid (DHB).
Executive Summary
2,5-dihydroxybenzoic acid (DHB) is a versatile and widely used matrix for a broad range of analytes, including neutral glycans.[1] It is considered the "gold standard" for its salt tolerance and ability to ionize a variety of substrates.[1] However, its performance with acidic glycans, such as sialylated N-glycans, is often suboptimal, leading to poor detection limits and in-source fragmentation with the loss of sialic acid groups.
This compound (3-AQ) , often used in a liquid matrix formulation with α-cyano-4-hydroxycinnamic acid (CHCA) or p-coumaric acid (CA), offers significant advantages, particularly for the analysis of complex and sialylated glycans.[2][3][4] Its key feature is its dual role as both a matrix and an on-target derivatizing agent, which enhances ionization efficiency and provides more structurally informative fragmentation patterns.[5][6]
Performance Comparison: this compound vs. DHB
| Feature | This compound (3-AQ) | 2,5-dihydroxybenzoic acid (DHB) |
| Sensitivity | High, especially for derivatized glycans. Detection limits as low as 10 amol for monosialylated N-glycans have been reported.[2][7] Can detect oligosaccharides down to 1 fmol in negative ion mode.[5][6] | Moderate for neutral glycans. Poor for acidic (sialylated) glycans. |
| Analysis of Sialylated Glycans | Excellent. Suppresses the dissociation of labile sialic acids.[3] The on-target derivatization helps to stabilize these fragile structures. | Poor. Prone to in-source decay and variable losses of sialic acid groups, leading to multiple peaks and complicating data interpretation. |
| On-Target Derivatization | Yes. Acts as a reactive matrix, forming a Schiff base with the reducing end of the glycan. This eliminates the need for separate, time-consuming derivatization and purification steps.[5][6] | No. Requires separate derivatization steps (e.g., permethylation) to improve analysis of certain glycans, which can lead to sample loss.[8][9] |
| Fragmentation | Provides informative fragmentation patterns, especially in negative ion mode, which can aid in determining glycan sequence, linkage, and branching.[5][6][10] | Can cause fragmentation of labile groups, particularly in acidic glycans. |
| Ionization Mode | Effective in both positive and negative ion modes from a single sample spot.[5][6] | Primarily used in positive ion mode for neutral glycans, often detecting them as alkali metal adducts ([M+Na]⁺). |
| Quantitative Performance | Demonstrates high linearity (R² > 0.9) over a wide dynamic range (0.5 to 5000 fmol) for both neutral and sialylated glycans when using an internal standard.[11][12] | Quantitative analysis can be compromised for acidic glycans due to inconsistent ionization and fragmentation. |
| Matrix Composition | Often used as a liquid matrix in combination with other matrices like CHCA or CA.[2][3][4] | Typically used as a solid matrix, though "Super DHB" formulations exist. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for glycan analysis using 3-AQ and DHB matrices.
Detailed Experimental Protocols
This compound (3-AQ/CHCA) Liquid Matrix Protocol
This protocol is based on the highly sensitive on-target derivatization method.[2][7]
Materials:
-
This compound (3-AQ)
-
α-cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN)
-
20 mM Ammonium Phosphate buffer
-
Glycan sample dissolved in water
-
MALDI target plate
Procedure:
-
Prepare the 3-AQ/CHCA Liquid Matrix:
-
Dissolve 10 mg of CHCA in 600 µL of 20 mM ammonium phosphate in 50% ACN/water.
-
Dissolve 20 mg of 3-AQ in 150 µL of the CHCA solution.
-
Dilute the resulting solution ten-fold with 50% ACN/water.
-
-
Sample Preparation and On-Target Derivatization:
-
Mix the glycan sample solution and the 3-AQ/CHCA liquid matrix solution in a 1:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to dry at room temperature. The on-target derivatization occurs during this step.
-
-
MALDI-TOF MS Analysis:
-
Acquire mass spectra in both positive and negative ion modes.
-
2,5-dihydroxybenzoic acid (DHB) Matrix Protocol (Dried-Droplet Method)
This is a standard and widely used protocol for glycan analysis with DHB.[13]
Materials:
-
2,5-dihydroxybenzoic acid (DHB)
-
Solvent (e.g., TA30: 30:70 v/v acetonitrile:0.1% TFA in water)
-
1 mM NaCl solution (optional, for enhanced sodium adduct formation)
-
Glycan sample dissolved in water
-
MALDI target plate
Procedure:
-
Prepare the DHB Matrix Solution:
-
Prepare a 10-20 mg/mL solution of DHB in the chosen solvent (e.g., TA30).
-
For enhanced detection of neutral glycans as sodium adducts, the matrix solution can be supplemented with 1 mM NaCl.[13]
-
-
Sample Preparation and Spotting:
-
In a microcentrifuge tube, mix 1 part of the glycan sample solution with 1 part of the DHB matrix solution.
-
Vortex the mixture gently.
-
Deposit approximately 0.5-1.5 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air dry completely at room temperature.
-
-
MALDI-TOF MS Analysis:
-
Acquire mass spectra, typically in positive ion reflectron mode for neutral glycans.
-
Conclusion and Recommendations
The choice between 3-AQ and DHB as a matrix for MALDI-TOF MS glycan analysis is highly dependent on the specific research question and the nature of the glycans being analyzed.
-
For routine analysis of neutral glycans , DHB remains a reliable and straightforward choice due to its ease of use and robust performance.
-
For the analysis of acidic (sialylated) glycans, complex glycan mixtures, or when high sensitivity and structural information are paramount , 3-AQ (typically as a liquid matrix with CHCA or CA) is demonstrably superior. Its ability to perform on-target derivatization not only enhances sensitivity and protects labile sialic acid residues but also streamlines the experimental workflow by eliminating the need for separate purification steps.[2][5][6] The resulting data is often cleaner, more informative, and quantitatively more reliable, making it an excellent choice for in-depth glycomic studies and biomarker discovery.
References
- 1. BOA/DHB/Na: An Efficient UV-MALDI Matrix for High-Sensitivity and Auto-Tagging Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly sensitive MALDI analyses of glycans by a new aminoquinoline-labeling method using this compound/α-cyano-4-hydroxycinnamic acid liquid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.co.jp [shimadzu.co.jp]
- 4. Liquid Matrix for N-Glycan Analysis by MALDI-MS : SHIMADZU CORPORATION [shimadzu.com]
- 5. This compound acting as matrix and derivatizing agent for MALDI MS analysis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differentiating structural isomers of sialylated glycans by matrix-assisted laser desorption/ionization time-of-flight/time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differentiating structural isomers of sialylated glycans by matrix-assisted laser desorption/ionization time-of-flight/time-of-flight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural analysis of N-glycans by the glycan-labeling method using this compound-based liquid matrix in negative-ion MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Quantitative Profiling of N-Glycan by the Glycan-Labeling Method Using this compound/α-Cyano-4-hydroxycinnamic Acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Rapid quantitative profiling of N-glycan by the glycan-labeling method using this compound/α-cyano-4-hydroxycinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
The Specificity of 3-Aminoquinoline as a Fluorescent Probe for Metal Ions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a highly specific fluorescent probe is paramount for the accurate detection and quantification of metal ions in biological and environmental systems. This guide provides a comprehensive evaluation of 3-Aminoquinoline as a fluorescent probe for metal ions, comparing its performance with alternative probes and presenting supporting experimental data.
Introduction to this compound
This compound is a fluorophore that has garnered significant attention as a potential chelating agent and fluorescent sensor for various metal ions. Its nitrogen-containing heterocyclic structure allows for the coordination of metal ions, which can lead to significant changes in its photophysical properties, such as fluorescence enhancement or quenching. This response forms the basis of its application as a fluorescent probe. The specificity of this compound and its derivatives is a critical parameter that determines their suitability for detecting specific metal ions in complex environments.
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe is determined by several key performance indicators. The following table summarizes the quantitative data for this compound derivatives and other alternative probes for the detection of various metal ions. This allows for a direct comparison of their selectivity, sensitivity (limit of detection), and quantum yield.
| Metal Ion | Probe Name/Type | Fluorophore | Selectivity | Limit of Detection (LOD) | Quantum Yield (Φ) | Reference |
| Zn²⁺ | Quinoline-based Schiff base | Quinoline | High selectivity over other common cations | 9.53 x 10⁻⁸ M | - | [1] |
| Pyrazoloquinoline derivative | Pyrazoloquinoline | High selectivity for Zn²⁺ | 1.93 x 10⁻⁷ M | 13-fold increase | [2] | |
| ZinPyr-1 | - | Suitable for free Zn²⁺ quantification | 0.62 nM to 1.25 nM (intracellular) | - | ||
| Cd²⁺ | Quinoline-based chemosensor (DDTQ) | Quinoline | Excellent selectivity | 126 nM | - | [3] |
| N,N,N',N'-tetrakis(2-quinolylmethyl)ethylenediamine (TQEN) derivative | Quinoline | High Cd²⁺-selectivity | 19 nM | 0.065 | [4] | |
| Ratiometric benzothiazole-based probe (BQFA) | Benzothiazole | - | - | - | [5] | |
| Al³⁺ | Quinoline Schiff-base (NQ) | Quinoline | Al³⁺-specific | 1.98 µM | - | |
| Quinoline-based tripodal probe (TQSB) | Quinoline | High selectivity toward Al³⁺ | 7.0 nM | - | [6] | |
| Pb²⁺ | 5-((anthracen-9-ylmethylene) amino)quinolin-10-ol (ANQ) | Anthracene-Quinoline | High selectivity for Pb²⁺/Al³⁺ | - | 10-fold enhancement | [7] |
| Fe³⁺ | Quinoline derivative (TQA) | Quinoline | High selectivity and sensitivity | - | - | [8][9] |
| 1,3-dioxoisoindolin-2-yl quinoline-2-carboxylate (DQC) | Quinoline | High selectivity, "on-off" response | 1.6 x 10⁻⁷ M | - | [10] |
Signaling Pathways and Experimental Workflows
The interaction between a fluorescent probe and a metal ion triggers a signaling cascade that results in a detectable change in fluorescence. Understanding these pathways and the experimental procedures to validate them is crucial for probe evaluation.
Signaling Pathway of this compound with Metal Ions
The fluorescence response of this compound-based probes upon binding to a metal ion is often governed by mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Intramolecular Charge Transfer (ICT). In many quinoline-based sensors, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the quinoline fluorophore through a PET process. Upon coordination with a metal ion, this PET process is inhibited, leading to a significant enhancement in fluorescence intensity (a "turn-on" response).
Caption: Signaling pathway of a "turn-on" this compound probe.
Experimental Workflow for Specificity Evaluation
To rigorously assess the specificity of a fluorescent probe like this compound, a systematic experimental workflow is employed. This typically involves screening the probe's response against a panel of physiologically and environmentally relevant metal ions.
Caption: Workflow for evaluating the specificity of a fluorescent probe.
Experimental Protocols
A generalized experimental protocol for evaluating the specificity of a this compound-based probe is as follows:
1. Materials and Reagents:
-
This compound derivative probe
-
Salts of various metal ions (e.g., ZnCl₂, CdCl₂, Al(NO₃)₃, Pb(NO₃)₂, FeCl₃, etc.)
-
Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)
-
Organic solvent (if required to dissolve the probe, e.g., DMSO, Acetonitrile)
-
Deionized water
2. Instrumentation:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
pH meter
3. Stock Solution Preparation:
-
Prepare a stock solution of the this compound probe (e.g., 1 mM) in a suitable solvent.
-
Prepare stock solutions of the various metal ions (e.g., 10 mM) in deionized water.
4. Fluorescence Titration:
-
To a cuvette containing the buffer solution, add a specific concentration of the probe (e.g., 10 µM).
-
Record the initial fluorescence spectrum.
-
Incrementally add aliquots of the target metal ion stock solution to the cuvette.
-
Record the fluorescence spectrum after each addition, allowing for equilibration.
-
Repeat the titration with other metal ions to assess selectivity.
5. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
Determine the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
-
Compare the fluorescence enhancement or quenching for the target metal ion with that of other potentially interfering ions.
Conclusion
This compound and its derivatives have demonstrated considerable promise as fluorescent probes for a range of metal ions, including Zn²⁺, Cd²⁺, Al³⁺, Pb²⁺, and Fe³⁺.[11][12] The key advantages of these probes often lie in their high sensitivity and the potential for "turn-on" fluorescence, which minimizes background signal. However, the specificity of any given this compound derivative must be carefully evaluated against a panel of relevant metal ions, as cross-reactivity can occur. For instance, some quinoline-based probes show a response to both Zn²⁺ and Cd²⁺, which are chemically similar.[13] The choice of the optimal probe will therefore depend on the specific application and the ionic composition of the sample matrix. Researchers should consult detailed studies and validate the probe's performance under their specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. Recent Progress in Fluorescent Probes For Metal Ion Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3-Aminoquinoline: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 3-Aminoquinoline based on available safety data sheets and information for structurally similar compounds. It is imperative that researchers, scientists, and drug development professionals consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor for specific disposal instructions tailored to their location and regulations.
The proper management of this compound waste is crucial for maintaining laboratory safety and protecting the environment. All materials contaminated with this compound, including the pure substance, solutions, and laboratory consumables, must be treated as hazardous chemical waste.
Key Safety and Handling Information
Before initiating any disposal procedures, it is essential to be familiar with the appropriate safety measures to minimize exposure and risk.
| Category | Requirement | Description |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | Always wear appropriate PPE to prevent skin and eye contact.[1][2] In case of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[3] |
| Handling Area | Well-ventilated area or chemical fume hood | All handling of this compound waste should be performed in a well-ventilated space, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] |
| Accidental Skin Contact | Wash with plenty of soap and water | If skin contact occurs, immediately wash the affected area with soap and plenty of water.[4][5] Remove contaminated clothing and wash it before reuse.[4] |
| Accidental Eye Contact | Rinse cautiously with water for several minutes | In case of eye contact, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][5] Seek medical attention. |
| Spill Cleanup | Use spark-proof tools and explosion-proof equipment | For spills, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[4] Avoid generating dust.[3][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, from initial collection to final removal by a licensed waste management service.
1. Waste Characterization and Segregation:
-
All waste containing this compound must be classified as hazardous chemical waste.[1] This includes unused or unwanted this compound, solutions containing the compound, and any contaminated materials such as pipette tips, gloves, wipes, and glassware.[1]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1][6] Keep it separate from non-hazardous waste and other chemical waste to prevent potentially dangerous reactions.[1]
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[1]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[1]
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, cool, dry, and well-ventilated.[4]
-
Keep the waste container away from sources of ignition and incompatible materials such as acids and strong oxidizing agents.[3][5][7]
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste with your institution's EHS department or a licensed and certified hazardous waste disposal company.[1][2]
-
The primary method for disposal is through a licensed chemical destruction plant, which may involve controlled incineration with flue gas scrubbing.[4]
-
Do not discharge this compound waste to sewer systems or contaminate water, foodstuffs, or feed.[4]
5. Contaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[4] The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning.[4] Combustible packaging materials may be incinerated.[4]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Aminoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Aminoquinoline. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound is a chemical that requires careful handling due to its potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause significant skin and eye irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact and exposure.
Summary of Required Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound, compiled from safety data sheets and chemical handling guidelines.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards to prevent eye contact which can cause serious irritation.[1][2][4] A face shield is recommended when there is a risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or impervious clothing. | Gloves must be inspected before use.[1] For prolonged contact or handling larger quantities, fire/flame resistant and impervious clothing is recommended.[1] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][2] For handling the solid form and avoiding dust, a dust mask (type N95 or equivalent) is recommended.[5][6] |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural steps for the safe handling of this compound from preparation to disposal.
Preparation and Engineering Controls
-
Documentation Review: Before commencing any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[3]
-
Work Area Setup: Ensure the work area is clean, uncluttered, and located in a well-ventilated space, preferably within a chemical fume hood.[1][2]
-
Emergency Equipment: Confirm that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers before starting the experiment.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Handling and Experimental Procedures
-
Weighing and Transfer:
-
Dissolving in Solvents:
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
If heating is necessary, use a controlled heating source like a heating mantle with a stirrer, and perform this step within a fume hood.
-
Post-Handling and Decontamination
-
Hand Washing: Immediately after handling, wash hands and any exposed skin thoroughly with soap and water.[1]
-
Work Area Cleaning: Clean the work area and all contaminated equipment.
-
PPE Removal: Remove and properly store or dispose of PPE. Contaminated clothing must be washed before being worn again.[1]
Spill, Emergency, and Disposal Plan
Accidental Release Measures
-
Evacuation: In case of a significant spill, evacuate personnel to a safe area and ensure the area is well-ventilated.[1]
-
Source of Ignition: Remove all sources of ignition from the spill area.[1]
-
Containment: Wearing appropriate PPE, contain the spill.
-
Cleanup:
-
For solid spills, sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2]
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
First Aid Measures
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Waste Disposal
-
Hazardous Waste: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Containment: Collect waste in suitable, closed, and clearly labeled containers.[1][2]
-
Regulations: Dispose of all waste in accordance with local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for correctly classifying and disposing of chemical waste.[2]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
